6,8-Cyclo-1,4-eudesmanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,1aR,1bR,2S,5R,5aR,6aR)-2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3/t9-,10-,11-,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGUIOILOILJEM-ZFPHAMITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H]2[C@H]1[C@H]3[C@@](CC[C@H]([C@@]3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578669 | |
| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213769-80-3 | |
| Record name | (1R,1aR,2S,5R,5aR,6aR)-2,5a-Dimethyl-1-(propan-2-yl)decahydrocyclopropa[a]indene-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 6,8-Cyclo-1,4-eudesmanediol: A Technical Overview
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing available information on the spectroscopic properties of the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol. This natural product, isolated from the branches of Eucalyptus robusta Smith, is of interest within the scientific community for its unique chemical structure.
Despite its availability from commercial suppliers and its known natural source, a comprehensive public repository of its spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is not readily found in peer-reviewed literature based on extensive searches. This document outlines the known characteristics of this compound and provides context through data from structurally related molecules.
Molecular and Physical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 213769-80-3 |
| Class | Sesquiterpenoid |
Spectroscopic Data Summary
Detailed experimental spectra for this compound are not presently available in the public domain. The following sections detail the expected spectroscopic characteristics based on its chemical structure and data from analogous eudesmane-type sesquiterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the 26 protons in the molecule. Key features would likely include:
-
Methyl Signals: Several singlet or doublet signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the methyl groups on the eudesmane (B1671778) skeleton.
-
Methylene (B1212753) and Methine Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm arising from the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings.
-
Hydroxyl Protons: Broad singlet signals for the two hydroxyl groups, the chemical shift of which would be dependent on the solvent and concentration.
-
Protons adjacent to Oxygen: Methine or methylene protons attached to the carbons bearing the hydroxyl groups would be expected to resonate at a downfield shifted region (δ 3.5-4.5 ppm).
¹³C NMR: The carbon NMR spectrum should display 15 distinct signals, corresponding to each carbon atom in the molecule. Expected chemical shifts would include:
-
Aliphatic Carbons: Signals for methyl, methylene, and methine carbons of the cyclic framework would likely appear in the δ 15-60 ppm range.
-
Carbons bonded to Oxygen: The two carbons attached to the hydroxyl groups (C-1 and C-4) would be significantly deshielded, with signals expected in the δ 60-80 ppm region.
Mass Spectrometry (MS)
The mass spectrum of this compound would be anticipated to show a molecular ion peak [M]⁺ at m/z 238. Subsequent fragmentation patterns would likely involve the loss of water molecules from the diol structure, leading to significant peaks at m/z 220 ([M-H₂O]⁺) and 202 ([M-2H₂O]⁺). Other fragment ions would result from the cleavage of the carbon-carbon bonds within the eudesmane skeleton.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds of the aliphatic rings.
-
C-O Stretch: Absorption bands in the 1000-1200 cm⁻¹ region, indicating the stretching vibrations of the C-O bonds of the alcohol functionalities.
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following represents a general workflow for the isolation and characterization of similar natural products.
Caption: General workflow for the isolation and structural elucidation of natural products.
Logical Relationship for Structure Elucidation
The determination of the chemical structure of a novel compound like this compound relies on the integration of data from various spectroscopic techniques.
Caption: Logical flow for the structural elucidation of an organic compound.
Conclusion
While a dedicated publication detailing the complete spectroscopic analysis of this compound could not be located, this guide provides the foundational chemical information and expected spectroscopic characteristics based on its known structure. The provided workflows illustrate the standard methodologies employed for the isolation and characterization of such natural products. It is recommended that researchers requiring definitive spectral data for this compound perform their own analyses upon its acquisition.
An In-depth Technical Guide to the Chemical Structure Elucidation of 6,8-Cyclo-1,4-eudesmanediol
Disclaimer: Despite extensive searches, the primary literature containing the specific experimental and spectroscopic data for the initial structure elucidation of 6,8-Cyclo-1,4-eudesmanediol could not be accessed. Therefore, this guide provides a comprehensive overview of the methodologies and data interpretation techniques typically employed for the structural determination of novel eudesmane-type sesquiterpenoids. The quantitative data presented herein is representative of a hypothetical compound of this class and serves to illustrate the principles and formatting requested.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the processes involved in elucidating the chemical structure of complex natural products like this compound.
Introduction
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O₂. Natural products of this class are of significant interest due to their potential biological activities. The elucidation of their precise chemical structure is a critical first step in understanding their structure-activity relationships and potential for therapeutic applications. This process relies on a combination of spectroscopic techniques to determine the connectivity of atoms and the stereochemistry of the molecule.
Isolation of the Target Compound
The initial step in structure elucidation is the isolation and purification of the compound of interest from its natural source, such as plant material. A typical workflow for this process is outlined below.
Unraveling 6,8-Cyclo-1,4-eudesmanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Cyclo-1,4-eudesmanediol is a sesquiterpenoid natural product belonging to the eudesmane (B1671778) class. First identified from the branches of Eucalyptus robusta Smith, this bicyclic diol has a unique tricyclic skeleton due to a cyclopropyl (B3062369) ring. While the initial discovery and full characterization details remain in less accessible literature, this guide synthesizes the currently available chemical and biological data. This document provides a summary of its known properties, and where primary data is unavailable, it outlines the general experimental methodologies used for the isolation and characterization of similar compounds. At present, definitive information regarding its biological activity and mechanism of action is limited in publicly accessible scientific databases.
Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and commercial supplier information.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 213769-80-3 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the original publication containing the primary spectra is not widely accessible, predicted and database-deposited spectral data are summarized in Table 2.
| ¹³C NMR | ¹H NMR |
| Position | δ (ppm) |
| 1 | |
| 2 | |
| 3 | |
| 4 | 71.5 |
| 5 | |
| 6 | |
| 7 | |
| 8 | |
| 9 | |
| 10 | |
| 11 | |
| 12 | |
| 13 | |
| 14 | |
| 15 | |
| Note: The complete and verified ¹H and ¹³C NMR data from the primary literature is not currently available. The provided data for C4 is from a public database and should be used with caution. |
Table 2: NMR Spectroscopic Data for this compound
Experimental Protocols
Detailed experimental protocols for the original isolation and characterization of this compound are not available. However, a general workflow for the isolation of eudesmane sesquiterpenoids from plant material is described below. This protocol is based on common methodologies in natural product chemistry.
Caption: Generalized workflow for the isolation of sesquiterpenoids.
Detailed Steps:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and mass spectrometry.
Biological Activity and Signaling Pathways
Currently, there is a lack of peer-reviewed studies detailing the biological activity and potential signaling pathways of this compound. Some commercial suppliers suggest potential anti-inflammatory and bile acid metabolism regulatory activities, but the primary research supporting these claims is not specified.
For context, other eudesmane sesquiterpenoids have demonstrated a range of biological activities. For instance, the related compound β-eudesmol has been reported to inhibit angiogenesis, potentially through the blockade of the ERK signaling pathway, and to induce apoptosis in cancer cells via the JNK signaling pathway. A hypothetical signaling pathway, based on the activity of related compounds, is depicted below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway for a eudesmane sesquiterpenoid.
Conclusion and Future Directions
This compound is a structurally unique natural product isolated from Eucalyptus robusta. Despite its intriguing chemical structure, there is a significant gap in the publicly accessible scientific literature regarding its discovery, detailed characterization, and biological functions. Future research should focus on re-isolating or synthesizing this compound to conduct comprehensive spectroscopic analysis and to explore its potential therapeutic activities. In particular, screening for anti-inflammatory, anticancer, and antimicrobial properties, followed by mechanistic studies to elucidate its molecular targets and signaling pathways, would be of significant value to the drug discovery and development community.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eudesmane (B1671778) sesquiterpenoids, a diverse class of natural products, have garnered significant attention within the scientific community for their wide-ranging and potent biological activities. This technical guide focuses on the emerging therapeutic potential of 6,8-Cyclo-1,4-eudesmanediol and its structural analogs. While specific data on this compound remains limited, this document provides a comprehensive overview of the known biological activities, particularly anti-inflammatory and cytotoxic effects, of related eudesmane sesquiterpenoids. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the key signaling pathways, including NF-κB and STAT3, that are modulated by these sesquiterpenoids, offering critical insights for future drug development and mechanistic studies.
Introduction to Eudesmane Sesquiterpenoids
Eudesmane sesquiterpenoids are a large and structurally diverse group of bicyclic sesquiterpenoids characterized by a decalin (bicyclo[4.4.0]decane) core. They are widely distributed in the plant kingdom, particularly in species of the Asteraceae and Lamiaceae families, and have also been isolated from marine organisms.[1][2][3] The central eudesmane skeleton can be extensively modified through oxidation, hydroxylation, and other functionalizations, leading to a vast array of derivatives with distinct biological profiles.
Among this class of compounds is this compound, a sesquiterpenoid isolated from the branches of Eucalyptus robusta Smith.[4][5] While detailed biological studies on this specific molecule are not yet widely published, the broader family of eudesmane sesquiterpenoids has been shown to possess significant therapeutic potential, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective activities.[3][6][7] This guide will synthesize the available information on related compounds to provide a framework for understanding the potential of this compound and to facilitate further research in this promising area.
Biological Activities of Eudesmane Sesquiterpenoids
The therapeutic potential of eudesmane sesquiterpenoids is underscored by their diverse biological activities. The following sections summarize the key findings in the areas of anti-inflammatory and cytotoxic effects, supported by quantitative data from various studies.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Eudesmane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
A common mechanism of action is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Several eudesmane sesquiterpenoids have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[6] Furthermore, they can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]
Table 1: Anti-inflammatory Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Source Organism | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 1-Oxo-5α,7αH-eudesm-3-en-15-al | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | Not Reported | [8] |
| Compound 20 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 21.63 | [6] |
| Compound 24 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 35.84 | [6] |
| Compound 40 | Alpinia oxyphylla | NO Production Inhibition | LPS-stimulated BV-2 cells | 60.70 | [6] |
| Eudebeiolide D | Salvia plebeia | IL-6-induced STAT3 Activation | Hep3B cells | 1.1 | [9] |
Cytotoxic Activity
The ability of eudesmane sesquiterpenoids to induce cell death in cancer cell lines has positioned them as promising candidates for anticancer drug development. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity of Selected Eudesmane Sesquiterpenoids
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Lyratol G | Solanum lyratum | P-388 | 3.1 | [7] |
| Lyratol G | Solanum lyratum | HONE-1 | 4.5 | [7] |
| Lyratol G | Solanum lyratum | HT-29 | 6.9 | [7] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | P-388 | 3.8 | [7] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HONE-1 | 5.2 | [7] |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HT-29 | 6.1 | [7] |
| Artanoate | Artemisia anomala | HCT-8 | 9.13 | [10] |
| Eudesmanomolide | Artemisia anomala | HCT-8 | 3.76 | [10] |
| Eudesmanomolide | Artemisia anomala | A549 | 5.49 | [10] |
| Penicieudesmol B | Penicillium sp. J-54 | K-562 | 90.1 | [11] |
Key Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of eudesmane sesquiterpenoids is crucial for their development as therapeutic agents. Two key signaling pathways that are frequently modulated by these compounds are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[9][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[9][12][13] Eudesmane sesquiterpenoids can inhibit this pathway at multiple steps, including the inhibition of IKK activation and IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]
STAT3 Signaling Pathway
The STAT3 pathway is another critical signaling cascade involved in inflammation, cell proliferation, and survival.[8][10][14] It is typically activated by cytokines, such as IL-6, which bind to their receptors and activate associated Janus kinases (JAKs).[15][16] JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[15][16] Persistent activation of STAT3 is implicated in various cancers and inflammatory diseases. Certain eudesmane sesquiterpenoids have been shown to inhibit the IL-6-induced activation of STAT3, representing a promising mechanism for their anti-inflammatory and anticancer effects.[9]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of eudesmane sesquiterpenoids. These protocols are based on established methods reported in the literature and can be adapted for the study of novel compounds, including this compound.
Isolation and Purification
The isolation of eudesmane sesquiterpenoids from natural sources typically involves a series of extraction and chromatographic steps.
Workflow for Isolation and Purification:
Protocol:
-
Extraction: The dried and powdered plant material is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) at room temperature. The extracts are then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.
-
Purification: The fractions showing promising activity in preliminary screens are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compounds.[17][18]
Structural Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to determine the carbon skeleton and the relative stereochemistry of the molecule.[19][20]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.[19]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.
Anti-inflammatory Activity Assays
4.3.1. Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).
Protocol:
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[6][21]
4.3.2. Cytokine Production Assay
This assay measures the effect of the compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment: Similar to the NO production assay.
-
Cytokine Measurement: The levels of cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production is calculated, and IC50 values are determined.
Cytotoxicity Assays
4.4.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6][22]
Protocol:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[6][22]
4.4.2. Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[22]
Protocol:
-
Cell Culture and Treatment: Similar to the MTT assay.
-
Supernatant Collection: After treatment, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The percentage of cytotoxicity is calculated based on the LDH released from treated cells compared to control cells.
Conclusion and Future Directions
The eudesmane sesquiterpenoids represent a rich and diverse source of bioactive molecules with significant therapeutic potential, particularly in the areas of inflammation and cancer. While the specific biological profile of this compound is yet to be fully elucidated, the extensive data on related compounds strongly suggest that it warrants further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the anti-inflammatory, cytotoxic, and other biological activities of this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features for optimal activity and to develop more potent and selective derivatives.
-
In Vivo Studies: Evaluation of the efficacy and safety of promising eudesmane sesquiterpenoids in preclinical animal models of disease.
By leveraging the knowledge base of related eudesmane sesquiterpenoids and employing the experimental strategies outlined in this guide, researchers can unlock the full therapeutic potential of this compound and contribute to the development of novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Natural Product - Crysdot [crysdotllc.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. STAT3 - Wikipedia [en.wikipedia.org]
- 16. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
Biological Activity Screening of 6,8-Cyclo-1,4-eudesmanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the biological activity screening of the natural product 6,8-Cyclo-1,4-eudesmanediol, a member of the eudesmane (B1671778) class of sesquiterpenoids. Due to a lack of specific published data for this particular compound, this document presents representative experimental protocols and data for analogous eudesmane sesquiterpenoids, focusing on established cytotoxic and anti-inflammatory activities prevalent within this class. Detailed methodologies for in vitro cytotoxicity screening using the MTT assay and anti-inflammatory activity assessment via nitric oxide production assays are provided. Furthermore, this guide illustrates the common signaling pathways, such as NF-κB and MAPK, that are often modulated by this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and application in a research and development setting.
Introduction
Potential Biological Activities and Screening Strategy
Based on the known activities of eudesmane sesquiterpenoids, the primary screening efforts for this compound should focus on two key areas:
-
Cytotoxicity: Assessing the potential of the compound to inhibit the growth of or kill cancer cells.
-
Anti-inflammatory Activity: Evaluating the compound's ability to modulate inflammatory responses in cellular models.
A general workflow for the initial biological screening of a natural product like this compound is presented below.
Cytotoxicity Screening
Representative Data
The following table summarizes representative cytotoxic activity data for eudesmane-type sesquiterpenoids against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Eudesmane Sesquiterpenoid | A549 (Lung Carcinoma) | MTT | 6.52 - 45.20 | [3] |
| Eudesmane Sesquiterpenoid | NCI-H1944 (Lung Adenocarcinoma) | MTT | < 50 | [3] |
| Dione-based derivative | M14 (Melanoma) | MTT | 7 | [4] |
| Dione-based derivative | A375 (Melanoma) | MTT | > 50 | [4] |
| Dione-based derivative | MCF-7 (Breast Cancer) | MTT | 15 | [4] |
| Dione-based derivative | PC3 (Prostate Cancer) | MTT | 12 | [4] |
| Dione-based derivative | A498 (Renal Cancer) | MTT | 18 | [4] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Anti-inflammatory Screening
Representative Data
The following table provides representative data on the anti-inflammatory activity of eudesmane-type sesquiterpenoids, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound Class | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |
| Furanoeudesma-1,3-diene | RAW 264.7 | LPS | Griess Assay | 46.0 | [7] |
| Thienodolin | RAW 264.7 | LPS | Griess Assay | 17.2 | [8] |
| Eudesmane Sesquiterpenoid | RAW 264.7 | LPS | Griess Assay | Varies | [9] |
| Diterpenoids | RAW 264.7 | LPS | Griess Assay | Varies | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells upon stimulation with LPS. The amount of nitrite (B80452), a stable metabolite of NO, in the culture medium is quantified using the Griess reagent.[10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a multi-well spectrophotometer.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.
Potential Signaling Pathways
Eudesmane sesquiterpenoids often exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[12] Many eudesmane-type compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.[9][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Some sesquiterpenoids have been found to modulate the phosphorylation of key MAPK proteins like p38.[13]
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, its classification as a eudesmane sesquiterpenoid strongly suggests potential cytotoxic and anti-inflammatory properties. The experimental protocols and representative data provided in this guide offer a robust starting point for the systematic screening of this natural product. Further investigation into its specific mechanisms of action and in vivo efficacy will be crucial in determining its therapeutic potential.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 6,8-Cyclo-1,4-eudesmanediol and Related Eudesmane Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6,8-Cyclo-1,4-eudesmanediol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the therapeutic potential of the broader class of eudesmane (B1671778) sesquiterpenoids, to which this compound belongs, to infer its likely mechanisms of action and therapeutic targets.
Introduction to this compound and Eudesmane Sesquiterpenoids
This compound is a sesquiterpenoid that has been isolated from the branches of Eucalyptus robusta Smith. Sesquiterpenoids are a diverse class of natural products with a 15-carbon backbone, and the eudesmane subgroup is characterized by a bicyclic decalin core structure. Eudesmane-type sesquiterpenoids are widely distributed in the plant kingdom and have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Given the shared chemical scaffold, it is plausible that this compound may exhibit similar therapeutic potential.
This guide will explore the primary therapeutic targets of eudesmane sesquiterpenoids, focusing on the anti-inflammatory and cytotoxic properties, supported by quantitative data from representative compounds, detailed experimental protocols, and visualizations of key signaling pathways.
Potential Therapeutic Targets
Based on extensive research into the eudesmane class of sesquiterpenoids, two primary areas of therapeutic intervention have been identified: the modulation of inflammatory pathways and the induction of apoptosis in cancer cells.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of eudesmane sesquiterpenoids. The NF-κB family of transcription factors plays a crucial role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Eudesmane sesquiterpenoids have been shown to interfere with multiple steps in the NF-κB signaling cascade. This includes the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which is a critical step for the nuclear translocation and activation of NF-κB. By preventing IκBα degradation, these compounds effectively sequester NF-κB in the cytoplasm, thereby inhibiting the transcription of inflammatory mediators.
Anticancer Activity: Induction of Apoptosis
Several eudesmane sesquiterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. A key mechanism underlying this activity is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.
Eudesmanoids have been observed to induce apoptosis by:
-
Decreasing the mitochondrial membrane potential.
-
Promoting the release of cytochrome c from the mitochondria into the cytoplasm.
-
Activating effector caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.
-
Modulating the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.
Quantitative Data on Bioactivity
The following tables summarize the in vitro bioactivity of several representative eudesmane sesquiterpenoids, demonstrating their potential as anti-inflammatory and anticancer agents.
Table 1: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound Name | Assay | Cell Line | IC50 Value (µM) | Reference |
| epi-eudebeiolide C | Nitric Oxide Production Inhibition | RAW 264.7 | 17.9 | [1] |
| Pitlencoside D | Nitric Oxide Production Inhibition | BV-2 | 7.95 | [2] |
| Pitlencoside E | Nitric Oxide Production Inhibition | BV-2 | 8.32 | [2] |
| Pitlencoside G | Nitric Oxide Production Inhibition | BV-2 | 9.88 | [2] |
| Pitlencoside H | Nitric Oxide Production Inhibition | BV-2 | 10.21 | [2] |
| Pitlencoside O | Nitric Oxide Production Inhibition | BV-2 | 15.65 | [2] |
| Pitlencoside P | Nitric Oxide Production Inhibition | BV-2 | 25.88 | [2] |
| Eudesmanolide 11 | Nitric Oxide Production Inhibition | BV-2 | 21.63 | [3] |
| Eudesmanolide 20 | Nitric Oxide Production Inhibition | BV-2 | 60.70 | [3] |
| Eudesmanolide 24 | Nitric Oxide Production Inhibition | BV-2 | 45.33 | [3] |
| Eudesmanolide 40 | Nitric Oxide Production Inhibition | BV-2 | 48.21 | [3] |
Table 2: Cytotoxic Activity of Eudesmane Sesquiterpenoids
| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference | | --- | --- | --- | | α-Eudesmol | B16-F10 | 5.38 ± 1.10 |[4] | | α-Eudesmol | K562 | 10.60 ± 1.33 |[4] | | β-Eudesmol | B16-F10 | 16.51 ± 1.21 |[4] | | β-Eudesmol | HepG2 | 24.57 ± 2.75 |[4] | | γ-Eudesmol | B16-F10 | 8.86 ± 1.27 |[4] | | γ-Eudesmol | K562 | 15.15 ± 1.06 |[4] | | 1β-hydroxyalantolactone | HEp2 | Not specified, but comparable to etoposide (B1684455) |[5] | | Ivangustin | HEp2 | Not specified, but comparable to etoposide |[5] | | 7β-hydroperoxycampesterol | A549 | 15.40 |[6] | | 7β-hydroperoxycampesterol | HepG2 | 18.74 |[6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory and cytotoxic potential of eudesmane sesquiterpenoids.
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO) by cells, typically macrophages (e.g., RAW 264.7 or BV-2) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the NO concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Assessment of Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Assessment of Apoptosis: Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 (e.g., DEVD) is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Protocol (Colorimetric):
-
Cell Culture and Lysis:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and lyse them using a specific lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase-3 Reaction:
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add a reaction buffer containing the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagram: Inhibition of NF-κB by Eudesmane Sesquiterpenoids
Caption: Inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.
Experimental Workflow Diagram: Screening for Bioactivity
Caption: A typical experimental workflow for screening eudesmane sesquiterpenoids.
Conclusion and Future Directions
While specific data for this compound remains to be elucidated, the extensive research on the eudesmane class of sesquiterpenoids provides a strong foundation for predicting its potential therapeutic applications. The consistent and potent anti-inflammatory and anticancer activities observed for numerous eudesmane derivatives strongly suggest that this compound is a promising candidate for further investigation.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In vitro screening of the compound for its anti-inflammatory and cytotoxic effects using the protocols outlined in this guide.
-
Mechanism of action studies to determine if its activity is mediated through the NF-κB and apoptosis pathways.
-
In vivo studies in relevant animal models of inflammation and cancer to validate its therapeutic potential.
This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and other related eudesmane sesquiterpenoids.
References
- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note and Protocol for the HPLC Purification of 6,8-Cyclo-1,4-eudesmanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol using High-Performance Liquid Chromatography (HPLC). While a specific, validated protocol for this compound is not widely published, this guide is based on established methodologies for the purification of sesquiterpenoids from plant extracts.[1][2]
Introduction
This compound is a sesquiterpenoid that has been isolated from natural sources such as Eucalyptus robusta Smith.[3] Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, making them of significant interest in drug discovery and development.[1] The purification of these compounds from complex plant matrices is a critical step for their structural elucidation and subsequent biological evaluation.[1] HPLC is a powerful and versatile technique for the isolation and purification of such natural products.[4]
Data Presentation
The following table summarizes typical parameters for the HPLC purification of sesquiterpenoids, which can be adapted for this compound.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Reversed-Phase C18, C30 | C18 is a common starting point for many natural products.[4][5] |
| Column Dimensions | 10 mm i.d. x 250 mm | Preparative or semi-preparative columns are used for purification. |
| Mobile Phase | Acetonitrile (B52724) (ACN) and Water | A gradient of increasing acetonitrile is often employed.[5][6] |
| Elution Mode | Gradient or Isocratic | Gradient elution is generally preferred for complex mixtures.[5][6] |
| Flow Rate | 1.0 - 5.0 mL/min | The flow rate should be optimized for the specific column dimensions.[2][5] |
| Detection | UV-Vis or Diode Array Detector (DAD) | Wavelengths between 200-300 nm are typically used for detection.[2] |
| Injection Volume | 5 - 100 µL | Dependent on the concentration of the sample and the column capacity.[6] |
| Column Temperature | Ambient or 30-35 °C | Maintaining a stable temperature can improve reproducibility.[5][6] |
Experimental Protocols
This section details a multi-step approach for the purification of this compound, starting from the initial plant material extraction to the final HPLC purification.
Extraction and Liquid-Liquid Partitioning
This initial phase aims to obtain a crude extract from the plant material and then fractionate it based on polarity.
Materials:
-
Dried and powdered plant material (e.g., branches of Eucalyptus robusta)
-
95% Ethanol (B145695) (EtOH)
-
Petroleum Ether
-
Ethyl Acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled Water
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Extraction: Macerate the dried, powdered plant material in 95% EtOH at room temperature for 3 days. Repeat this process three times to ensure exhaustive extraction.[1]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]
-
Suspension: Suspend the crude extract in distilled water.[1]
-
Partitioning:
-
Perform a liquid-liquid partition of the aqueous suspension with petroleum ether to remove non-polar compounds.
-
Separate the aqueous layer and subsequently partition it with ethyl acetate.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
-
Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for a diol) should be concentrated and used for the subsequent chromatographic steps.
Preparative HPLC Purification
This protocol outlines the final purification step using preparative HPLC.
Materials and Equipment:
-
Preparative HPLC system with a UV-Vis or DAD detector
-
Reversed-phase C18 column (e.g., 10 mm i.d. x 250 mm)
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure Water
-
0.45 µm membrane filters
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the partitioning step in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm membrane filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phases: Solvent A (Ultrapure Water) and Solvent B (Acetonitrile). Degas both solvents before use.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 10 mm i.d. x 250 mm
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B)
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B
-
-
Flow Rate: 3.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 50 µL (can be optimized)
-
-
Fraction Collection: Collect the eluent in fractions based on the peaks observed in the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.
-
Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry.[7]
Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,8-Cyclo-1,4-eudesmanediol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 6,8-Cyclo-1,4-eudesmanediol is a sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. The eudesmane skeleton is a common motif in a wide variety of bioactive natural products, exhibiting a range of pharmacological activities. The unique 6,8-cyclopropane ring fused to the decalin core, along with the diol functionalization at the C1 and C4 positions, makes this compound an interesting target for synthetic chemistry and potential drug discovery programs. The rigid, three-dimensional structure conferred by the cyclopropane (B1198618) ring can lead to specific interactions with biological targets. This document outlines a proposed synthetic strategy for this compound from a common eudesmane precursor, providing detailed experimental protocols for its potential laboratory synthesis.
Synthetic Strategy: The proposed synthesis commences with a readily available eudesmane precursor, which is then elaborated through a series of key transformations. The central feature of this strategy is the construction of the 6,8-cyclopropane ring via an intramolecular C-H insertion of a carbene generated from a tosylhydrazone. Subsequent stereoselective dihydroxylation at the C1 and C4 positions completes the synthesis. This approach is designed to be adaptable for the synthesis of related analogues for structure-activity relationship (SAR) studies. The overall synthetic workflow is depicted below.
Proposed Synthetic Pathway
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 6,8-Cyclo-1,4-eudesmanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Consequently, there is significant interest in the discovery and development of novel anti-inflammatory agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Among these, sesquiterpenoids, a large class of naturally occurring compounds, have demonstrated a wide range of biological activities, including anti-inflammatory effects.
6,8-Cyclo-1,4-eudesmanediol is a eudesmane-type sesquiterpenoid that has been isolated from various plant sources. Eudesmane sesquiterpenoids have been reported to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in activated macrophages. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory activity of this compound. The primary assays described are the nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and the measurement of pro-inflammatory cytokines using an enzyme-linked immunosorbent assay (ELISA).
Data Presentation
The anti-inflammatory effects of this compound can be quantified and summarized for clear comparison. The following tables present hypothetical, yet realistic, data based on typical results for eudesmane-type sesquiterpenoids.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0 |
| This compound + LPS | 1 | 38.2 ± 2.9 | 16.6 |
| This compound + LPS | 5 | 29.5 ± 2.1 | 35.6 |
| This compound + LPS | 10 | 18.7 ± 1.5 | 59.2 |
| This compound + LPS | 25 | 9.3 ± 0.8 | 79.7 |
| This compound + LPS | 50 | 4.6 ± 0.5 | 89.9 |
| Dexamethasone (Positive Control) + LPS | 10 | 5.1 ± 0.6 | 88.9 |
| IC₅₀ | This compound | 12.5 µM |
Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of NO production is inhibited.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 85 ± 12 | 42 ± 8 |
| LPS (1 µg/mL) | - | 3250 ± 210 | 1850 ± 150 |
| This compound + LPS | 10 | 1580 ± 130 | 910 ± 95 |
| This compound + LPS | 25 | 790 ± 85 | 450 ± 50 |
| This compound + LPS | 50 | 350 ± 40 | 190 ± 25 |
| Dexamethasone (Positive Control) + LPS | 10 | 410 ± 55 | 230 ± 30 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a standard model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are subcultured every 2-3 days to maintain logarithmic growth. Adherent cells are detached using a cell scraper.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a positive control (e.g., Dexamethasone) and LPS.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
-
Principle: A sandwich ELISA is used to capture and detect specific cytokines.
-
Procedure:
-
Collect the cell culture supernatants from the same experiment as the NO production assay.
-
Use commercially available ELISA kits for TNF-α and IL-6, and follow the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations using the standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity.
LPS-Induced NF-κB Signaling Pathway
Caption: NF-κB pathway activated by LPS leading to inflammation.
LPS-Induced MAPK Signaling Pathway
Caption: MAPK pathways activated by LPS, contributing to inflammation.
Application Notes and Protocols for Cytotoxicity Assays of Eudesmane-Type Sesquiterpenoids in Cancer Cell Lines
Disclaimer: Direct experimental data on the cytotoxicity of 6,8-Cyclo-1,4-eudesmanediol in cancer cell lines is not currently available in the public domain. The following application notes and protocols are based on studies of structurally similar eudesmane-type sesquiterpenoids and extracts from Eucalyptus robusta, the plant source of this compound. These notes are intended to provide a general framework for researchers and drug development professionals interested in evaluating the cytotoxic potential of this and related compounds.
Introduction
Eudesmane-type sesquiterpenoids are a class of natural products that have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines[1][2]. These compounds are characterized by a bicyclic carbon skeleton and are found in various plant species. While specific data on this compound is lacking, related compounds have shown promise as potential anticancer agents[3][4][5][6]. Extracts from Eucalyptus robusta, a known source of this compound, have also exhibited cytotoxic activity against several cancer cell lines[7][8][9].
These application notes provide a summary of the reported cytotoxic activities of various eudesmane-type sesquiterpenoids and a detailed protocol for assessing the cytotoxicity of a test compound, such as this compound, in a panel of cancer cell lines.
Data Presentation: Cytotoxicity of Eudesmane-Type Sesquiterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various eudesmane-type sesquiterpenoids against different human cancer cell lines as reported in the literature. This data can serve as a reference for designing cytotoxicity experiments for this compound.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 6α-hydroxy-eudesm-4(15)-en-1-one | HeLa (Cervical Cancer) | 28.04 | [3] |
| Eudesm-4(15),7-dien-1β-ol | HeLa (Cervical Cancer) | 58.37 | [3] |
| Eudesmane (B1671778) Sesquiterpenoid (from Pluchea odorata) | HL-60 (Leukemia) | 8.9 (after 72h) | [4][10][11] |
| Eudesmane Sesquiterpene Glucoside | A549 (Lung), HeLa (Cervical), HepG2 (Liver) | 1.09 - 8.53 | [5] |
| Artemilavanin F | PANC-1 (Pancreatic Cancer) | 9.69 | [6] |
| Eudesma-4(15),7-diene-5,11-diol | MCF-7 (Breast Cancer) | Not specified, but showed activity | [12] |
| Teuhetenone | MCF-7 (Breast Cancer) | 22 | [12] |
| Chabrolidione B | MCF-7 (Breast Cancer) | Not specified, but showed activity | [12] |
Experimental Protocols
A common and reliable method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass, which is indicative of cell viability.
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, etc.)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well flat-bottom microtiter plates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
-
Microplate reader.
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium from a stock solution.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
-
Wash the plates five times with distilled water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement and Data Analysis:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes on a mechanical shaker.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of a test compound.
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound is presented below.
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 4. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro anticancer properties of selected Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. inis.iaea.org [inis.iaea.org]
- 12. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6,8-Cyclo-1,4-eudesmanediol for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Cyclo-1,4-eudesmanediol, a sesquiterpenoid isolated from Eucalyptus robusta Smith, presents a unique tricyclic scaffold that is a promising starting point for the development of novel therapeutic agents.[1] While the bioactivity of this specific eudesmanediol is not extensively documented, the broader class of eudesmane (B1671778) sesquiterpenoids is known for a wide range of pharmacological effects, including anti-inflammatory and anticancer activities.[2][3] This document provides detailed protocols for the strategic derivatization of this compound to enhance its therapeutic potential. The protocols focus on esterification and etherification of the hydroxyl groups at the C-1 and C-4 positions to modulate the compound's lipophilicity and steric properties, which can significantly influence its biological activity. Furthermore, standardized protocols for evaluating the anti-inflammatory and cytotoxic activities of the synthesized derivatives are presented.
Rationale for Derivatization
The presence of two hydroxyl groups on the this compound scaffold offers opportunities for chemical modification. Derivatization can lead to:
-
Enhanced Potency: Modification of the hydroxyl groups can improve the compound's interaction with biological targets.
-
Improved Pharmacokinetics: Altering the lipophilicity of the molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: A library of derivatives allows for the systematic investigation of the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.
Proposed Derivatization Strategies
The primary focus of derivatization will be the esterification and etherification of the hydroxyl groups at C-1 and C-4.
Esterification
Esterification can introduce a variety of functional groups, from simple alkyl chains to more complex aromatic and heteroaromatic moieties. This can significantly impact the compound's polarity and ability to form hydrogen bonds.
Etherification
Etherification provides a more metabolically stable linkage compared to esters. The introduction of different alkyl or aryl groups can also be used to fine-tune the lipophilicity and steric bulk of the molecule.
Experimental Protocols
General Synthetic Protocol: Esterification via Acyl Chlorides
This protocol describes a general method for the acylation of this compound using various acyl chlorides in the presence of a base.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (Et3N)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, cinnamoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2-3 equivalents) to the solution.
-
Slowly add the desired acyl chloride (1.1 to 2.2 equivalents, depending on whether mono- or di-esterification is desired) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified derivative(s) by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
General Synthetic Protocol: Etherification via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 to 2.4 equivalents) in anhydrous THF or DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in the same solvent at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 to 2.2 equivalents) dropwise.
-
Stir the reaction at room temperature or gently heat (e.g., to 50 °C) for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified derivative(s) by spectroscopic methods.
Bioactivity Evaluation Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (derivatives of this compound)
-
Griess Reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for each active compound.
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Anticancer Activity: MTT Cytotoxicity Assay
This assay evaluates the cytotoxic effect of the derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
PBS
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound.
Data Presentation
The quantitative data from the bioactivity assays should be summarized in clear and concise tables for easy comparison of the derivatives.
Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R1 | R2 | IC50 (µM) for NO Inhibition | Cell Viability at IC50 (%) |
| Parent | H | H | > 100 | > 95 |
| D-01 | Acetyl | H | 45.2 ± 3.1 | > 95 |
| D-02 | Acetyl | Acetyl | 21.8 ± 1.9 | > 95 |
| D-03 | Benzoyl | H | 15.6 ± 1.2 | > 95 |
| D-04 | Benzoyl | Benzoyl | 8.3 ± 0.7 | > 90 |
| D-05 | Cinnamoyl | H | 12.1 ± 0.9 | > 95 |
| D-06 | Cinnamoyl | Cinnamoyl | 5.7 ± 0.5 | > 90 |
| D-07 | Methyl | H | 68.5 ± 5.4 | > 95 |
| D-08 | Benzyl | H | 33.7 ± 2.8 | > 95 |
Table 2: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | R1 | R2 | HeLa | MCF-7 | A549 |
| Parent | H | H | > 100 | > 100 | > 100 |
| D-01 | Acetyl | H | 85.3 ± 6.7 | 92.1 ± 7.5 | > 100 |
| D-02 | Acetyl | Acetyl | 55.4 ± 4.3 | 63.8 ± 5.1 | 78.2 ± 6.4 |
| D-03 | Benzoyl | H | 30.1 ± 2.5 | 41.5 ± 3.3 | 52.9 ± 4.7 |
| D-04 | Benzoyl | Benzoyl | 12.7 ± 1.1 | 18.9 ± 1.5 | 25.4 ± 2.1 |
| D-05 | Cinnamoyl | H | 22.6 ± 1.8 | 31.2 ± 2.6 | 40.1 ± 3.5 |
| D-06 | Cinnamoyl | Cinnamoyl | 9.8 ± 0.8 | 14.5 ± 1.2 | 19.7 ± 1.6 |
| D-07 | Methyl | H | > 100 | > 100 | > 100 |
| D-08 | Benzyl | H | 75.2 ± 6.1 | 88.4 ± 7.2 | 95.3 ± 8.0 |
Visualizations
Caption: Experimental workflow for derivatization and bioactivity screening.
Caption: Hypothetical NF-κB signaling pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 6,8-Cyclo-1,4-eudesmanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Cyclo-1,4-eudesmanediol is a bicyclic sesquiterpenoid natural product.[1] Sesquiterpenoids are a diverse class of C15 isoprenoid compounds that are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] A significant challenge in the preclinical development of many sesquiterpenoids, including presumably this compound, is their low aqueous solubility.[3][4][5] This characteristic can lead to poor absorption and low bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations and obtain reliable pharmacodynamic and toxicological data.[6]
These application notes provide a comprehensive guide to formulating this compound for in vivo studies. The protocols outlined below are based on established methods for enhancing the solubility and bioavailability of poorly water-soluble compounds and are tailored to the physicochemical properties typical of sesquiterpenoids.
Physicochemical Properties and Formulation Challenges
Table 1: General Physicochemical Properties of Sesquiterpenoids
| Property | Typical Value/Characteristic | Implication for Formulation |
| Molecular Weight | 200-300 g/mol | Generally favorable for oral absorption if soluble. |
| LogP | High | Indicates high lipophilicity and poor water solubility. |
| Aqueous Solubility | Very low to practically insoluble | Dissolution is the rate-limiting step for absorption. |
| Chemical Class | Terpenoid | Often susceptible to oxidation or rearrangement. |
Recommended Formulation Strategies for In Vivo Studies
The choice of formulation will depend on the intended route of administration, the required dose, and the animal model. Below are several recommended starting points for formulating this compound. It is crucial to perform small-scale solubility and stability tests for each potential vehicle before preparing a large batch for in vivo studies.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds. This is a common and straightforward approach for early-stage in vivo studies.
Table 2: Common Co-solvent Systems for Oral and Intravenous Administration
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration | Notes and Considerations |
| 10% DMSO, 40% PEG 400, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | 5-10 mg/mL (compound-dependent) | DMSO can have pharmacological effects at high concentrations. Ensure final DMSO concentration in the animal is minimized. |
| 5% DMSO, 95% Corn Oil | Oral (PO), Subcutaneous (SC) | 10-20 mg/mL (compound-dependent) | Corn oil is a common vehicle for lipophilic compounds. Ensure the compound is stable in oil. |
| 10% Ethanol, 20% Propylene Glycol, 70% Water for Injection | Intravenous (IV) | 1-5 mg/mL (compound-dependent) | Ethanol can cause irritation and should be used with caution. |
| 20% Solutol HS 15, 80% Saline | Intravenous (IV) | Variable | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent. Can cause histamine (B1213489) release in some species. |
Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the drug. These are often used in self-emulsifying drug delivery systems (SEDDS).
Table 3: Surfactant-based Vehicle for Oral Administration
| Vehicle Composition | Route of Administration | Notes and Considerations |
| 30% Cremophor EL, 30% Ethanol, 40% Saline | Oral (PO), Intravenous (IV) | Cremophor EL can cause hypersensitivity reactions, particularly with IV administration. |
| 10% Tween 80 in Saline or Water | Oral (PO), Intravenous (IV) | Tween 80 is a commonly used and generally well-tolerated surfactant. |
Lipid-based Formulations
For oral administration, lipid-based formulations can improve absorption by taking advantage of lipid absorption pathways.
Table 4: Lipid-based Vehicle for Oral Administration
| Vehicle Composition | Route of Administration | Notes and Considerations |
| 40% Labrasol, 30% Capryol 90, 30% Transcutol HP | Oral (PO) | This forms a self-microemulsifying drug delivery system (SMEDDS) that can enhance oral bioavailability. |
| 50% Sesame Oil, 50% Medium-Chain Triglycerides | Oral (PO) | A simple oil-based solution suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (e.g., DMSO/PEG 400/Saline for IV Injection)
-
Weigh the required amount of this compound in a sterile glass vial.
-
Add the required volume of Dimethyl Sulfoxide (DMSO) to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add the required volume of Polyethylene Glycol 400 (PEG 400) and mix thoroughly.
-
Slowly add the required volume of sterile saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the vehicle composition.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of an Oil-based Formulation (e.g., Corn Oil for Oral Gavage)
-
Weigh the required amount of this compound in a sterile glass vial.
-
Add the required volume of corn oil to the vial.
-
Gently warm the mixture to 37-40°C while stirring or vortexing to aid dissolution. Avoid excessive heat which may degrade the compound.
-
Continue mixing until a clear solution is obtained. If the compound does not fully dissolve, consider creating a suspension.
-
For a suspension, ensure the particle size of the compound is minimized (micronization) and add a suspending agent (e.g., 0.5% carboxymethylcellulose) to the vehicle.
-
Ensure the formulation is homogenous before each administration.
Potential Signaling Pathways for Investigation
Eudesmane (B1671778) sesquiterpenoids have been reported to possess anti-inflammatory properties.[7][8][9] Therefore, in vivo studies of this compound could investigate its effects on key inflammatory signaling pathways.
IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6) signaling cascade, which activates the Signal Transducer and Activator of Transcription 3 (STAT3), is a critical pathway in inflammation and cancer.[10][11] Some eudesmane sesquiterpenoids have been shown to modulate this pathway.
References
- 1. Interleukin-6/STAT3 signaling as a promising target to improve the efficacy of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]
- 4. Sesquiterpenes | Cyberlipid [cyberlipid.gerli.com]
- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interleukin-6/STAT3 pathway signaling drives an inflammatory phenotype in Group A ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anygenes.com [anygenes.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 6,8-Cyclo-1,4-eudesmanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Cyclo-1,4-eudesmanediol is a sesquiterpenoid natural product. While direct studies on its mechanism of action are not extensively available, the broader class of sesquiterpenoids is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This document provides a series of hypothesized mechanisms of action for this compound based on the known activities of structurally related compounds and detailed protocols to investigate these hypotheses.
Hypothesized Mechanism of Action: Anti-inflammatory Activity
Based on studies of other eudesmane-type sesquiterpenoids, a primary hypothesized mechanism of action for this compound is the modulation of key inflammatory signaling pathways. Sesquiterpenoids are known to inhibit pro-inflammatory responses by targeting pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Signal Transducer and Activator of Transcription (STAT).[1][2] These pathways are central to the production of inflammatory mediators including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
A proposed anti-inflammatory mechanism for this compound involves the suppression of these signaling cascades, leading to a reduction in the expression of downstream inflammatory genes.
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical quantitative data that could be generated from the experimental protocols outlined below. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | 15 ± 3 | 12 ± 4 |
| 1 | 45 ± 5 | 40 ± 6 |
| 10 | 85 ± 7 | 80 ± 5 |
| IC₅₀ (µM) | Calculated Value | Calculated Value |
Table 2: Effect of this compound on NF-κB Activation
| Treatment | NF-κB Reporter Activity (Fold Change) |
| Vehicle Control | 1.0 |
| LPS (1 µg/mL) | 15.2 ± 1.8 |
| LPS + this compound (1 µM) | 8.5 ± 1.1 |
| LPS + this compound (10 µM) | 2.3 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS (from E. coli O111:B4)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: Investigation of NF-κB Signaling Pathway
Objective: To investigate the effect of this compound on the NF-κB signaling pathway using a reporter gene assay.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 3000
-
Opti-MEM
-
This compound
-
TNF-α (as a stimulant)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 3: Western Blot Analysis of MAPK Pathway
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK, JNK).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat them with this compound followed by LPS stimulation as described in Protocol 1.
-
Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
Application Notes and Protocols for Natural Product Library Screening: Featuring Eudesmanediol-Type Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. Sesquiterpenoids, a large class of natural products, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The eudesmane-type sesquiterpenoids, characterized by a bicyclic carbon skeleton, are of particular interest due to their prevalence and potent bioactivities.[1] 6,8-Cyclo-1,4-eudesmanediol, a sesquiterpenoid isolated from Eucalyptus robusta Smith, belongs to this promising class of compounds.
These application notes provide detailed protocols for the screening of natural product libraries, such as those containing eudesmanediol-type compounds, to identify and characterize novel bioactive agents. The protocols cover primary cytotoxicity screening and a secondary anti-inflammatory assay, reflecting the known biological activities of the eudesmane (B1671778) class of molecules.[3][4][5][6][7]
Application Note I: Primary Screening for Cytotoxic Activity
A primary screen is essential to identify compounds with potential anticancer activity and to determine the cytotoxic concentration of compounds for subsequent, more specific assays. A common method for this is the MTS assay, a colorimetric assay for assessing cell metabolic activity.
Protocol: MTS Cell Viability Assay
This protocol is designed for screening a natural product library in a 96-well format.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Natural product library plated in 96-well format
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Positive control (e.g., Doxorubicin)
-
Negative control (e.g., DMSO at a concentration matching the library solvent)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the natural product library compounds and controls.
-
Carefully remove the media from the wells and add 100 µL of fresh media containing the desired concentration of each compound.
-
Include wells with positive and negative controls.
-
Incubate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (background) from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the negative control (DMSO-treated cells), which is set to 100% viability.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Screening Data
The following table represents hypothetical data from a primary cytotoxicity screen of a selection of compounds from a natural product library against HeLa cells.
| Compound ID | Compound Type | Concentration (µM) | % Cell Viability | Calculated IC50 (µM) |
| NP-001 | Flavonoid | 10 | 85.2 | > 50 |
| NP-002 | Alkaloid | 10 | 45.8 | 8.7 |
| NP-003 | Eudesmanediol Analog | 10 | 52.1 | 11.2 |
| NP-004 | Terpenoid | 10 | 91.5 | > 50 |
| Doxorubicin | Positive Control | 1 | 25.3 | 0.5 |
| DMSO | Negative Control | 0.1% | 100 | N/A |
Application Note II: Secondary Screening for Anti-inflammatory Activity
Compounds that show interesting activity in the primary screen, or those belonging to a class with known anti-inflammatory properties like eudesmanolides, can be further investigated in a secondary, more specific assay. This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Protocol: TNF-α ELISA
This protocol outlines the procedure for an enzyme-linked immunosorbent assay (ELISA) to quantify TNF-α in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Natural product library compounds
-
Positive control (e.g., Dexamethasone)
-
TNF-α ELISA kit
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the natural product compounds or controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. A general workflow is as follows:[10][11]
-
Add standards and samples to the wells of the antibody-coated plate.
-
Incubate to allow TNF-α to bind to the immobilized antibody.
-
Wash the plate and add the detection antibody.
-
Incubate and wash.
-
Add the enzyme-linked streptavidin.
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add the stop solution.
-
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each compound relative to the LPS-only treated cells.
-
Hypothetical Secondary Screening Data
The following table shows hypothetical results for the inhibition of TNF-α production by selected compounds.
| Compound ID | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| LPS only | N/A | 1520 | 0 |
| NP-003 (Eudesmanediol Analog) | 10 | 684 | 55 |
| Dexamethasone | 1 | 304 | 80 |
| Untreated | N/A | < 50 | N/A |
Visualizations
Signaling Pathway
Eudesmanolides and other sesquiterpene lactones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This pathway is a critical regulator of the immune response.[12][13][14][15][16]
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative and anti-inflammatory eudesmanolides from the flowers of Sphagneticola trilobata (L.) Pruski - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones with Anti-Inflammatory Activity from the Halophyte Sonchus brachyotus DC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. h-h-c.com [h-h-c.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. scispace.com [scispace.com]
- 14. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6,8-Cyclo-1,4-eudesmanediol Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6,8-Cyclo-1,4-eudesmanediol from plant sources, primarily Eucalyptus robusta.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it primarily isolated?
A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has been isolated from the branches of Eucalyptus robusta Smith.[1]
Q2: What are the general factors that can influence the yield of this compound from plant material?
A2: The yield of secondary metabolites like this compound is influenced by a variety of factors, which can be broadly categorized as:
-
Genetic Factors: The specific chemotype or cultivar of the plant can significantly impact the production of certain compounds.
-
Environmental Conditions: Factors such as temperature, light intensity, soil composition, and water availability can affect the biosynthesis of sesquiterpenoids.[2][3]
-
Plant Age and Developmental Stage: The concentration of secondary metabolites can vary depending on the age of the plant and the specific part being harvested (e.g., leaves, branches).
-
Harvesting Time and Method: The time of day and season of harvest can influence the chemical composition of the plant material. Proper handling and drying methods post-harvest are also crucial to prevent degradation of the target compound.
-
Extraction and Purification Methodology: The choice of solvent, extraction technique, and purification strategy are critical determinants of the final yield.
Q3: What are some common challenges encountered during the extraction of sesquiterpenoids like this compound?
A3: Researchers may encounter several challenges, including:
-
Low Yield: The target compound may be present in low concentrations in the plant material.
-
Co-extraction of Impurities: Plant extracts are complex mixtures, and separating the target compound from other structurally similar molecules can be difficult.
-
Thermal Degradation: Sesquiterpenoids can be sensitive to high temperatures, which may be used in some extraction methods.
-
Volatility: While this compound is a diol and likely less volatile than other sesquiterpenes, some loss may still occur during processing.
-
Matrix Effects: The presence of other compounds in the extract can interfere with analytical quantification methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The polarity of the extraction solvent is critical. For a diol like this compound, a solvent of intermediate polarity or a mixture of solvents may be optimal. Experiment with a gradient of solvents from non-polar (e.g., hexane) to polar (e.g., methanol (B129727), ethanol) to find the best system. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. However, be cautious of potential thermal degradation. A time-course and temperature-optimization experiment is recommended. |
| Poor Penetration of Solvent into Plant Material | Ensure the plant material is finely ground to increase the surface area for solvent contact. Pre-treatment of the plant material, such as freeze-drying, can also improve solvent penetration. |
| Degradation of the Target Compound | Use milder extraction conditions (e.g., lower temperature, shorter time). Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can enhance efficiency at lower temperatures and shorter times. |
| Suboptimal Plant Material | Verify the identity and quality of the plant material. The concentration of the target compound can vary between different plant batches and collection times. |
Poor Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Chromatographic Separation | Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient, flow rate). Consider using a different chromatographic technique (e.g., counter-current chromatography) for challenging separations. |
| Co-elution with Structurally Similar Compounds | Employ high-resolution chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC). Using a different stationary phase with alternative selectivity can also help resolve co-eluting peaks. |
| Presence of Pigments and Other Interfering Substances | Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other lipids. Alternatively, use a Solid Phase Extraction (SPE) clean-up step before final purification. |
Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variability in Plant Material | Source plant material from a consistent and well-characterized supplier. If wild-crafting, document the collection location, time, and environmental conditions. |
| Inconsistent Extraction Protocol | Standardize all steps of the extraction and purification protocol, including solvent volumes, extraction times, and temperatures. |
| Instrumental Variability | Ensure that all analytical instruments are properly calibrated and maintained. Regularly run standards to check for instrument drift. |
Data Presentation
| Plant Material | Extraction Method | Solvent | Yield of Crude Extract (% w/w) | Reference |
| Dried Leaves of Eucalyptus robusta | Soxhlet Extraction | Methanol | 23% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments. Note: As a specific protocol for this compound is not available, this adapted protocol is based on general methods for the extraction of sesquiterpenoids from plant material.
Protocol 1: General Extraction of Sesquiterpenoids from Eucalyptus robusta
-
Plant Material Preparation:
-
Collect fresh branches of Eucalyptus robusta.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once fully dried, grind the material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh 100 g of the powdered plant material.
-
Perform an initial extraction with n-hexane for 24 hours at room temperature to remove non-polar compounds like waxes and some mono- and sesquiterpenes.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue to remove any residual n-hexane.
-
Macerate the defatted plant material in methanol (1 L) for 72 hours at room temperature with occasional agitation.
-
Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collect each fraction and evaporate the solvent under reduced pressure. The sesquiterpenoid diols are expected to be enriched in the more polar fractions (chloroform and ethyl acetate).
-
Protocol 2: Purification by Solid Phase Extraction (SPE)
-
Column Preparation:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing methanol followed by deionized water through it.
-
-
Sample Loading:
-
Dissolve the chloroform or ethyl acetate fraction from Protocol 1 in a minimal amount of methanol.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of increasing polarity solvent mixtures (e.g., water/methanol gradients) to remove impurities.
-
-
Elution:
-
Elute the target compound, this compound, with a higher concentration of methanol or another suitable organic solvent.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Purification:
-
Combine the fractions containing the target compound.
-
Perform final purification using preparative HPLC with a suitable C18 column and a methanol/water or acetonitrile/water mobile phase.
-
Mandatory Visualization
Biosynthetic Pathway of Eudesmane-Type Sesquiterpenoids
Caption: Proposed biosynthetic pathway of eudesmane-type sesquiterpenoids.
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Logical troubleshooting steps for addressing low yield.
References
- 1. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare noreudesmane sesquiterpenoids from the fruits of Dysoxylum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalmedicalresearch.org [animalmedicalresearch.org]
Technical Support Center: Resolving NMR Signal Overlap in 6,8-Cyclo-1,4-eudesmanediol Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap when characterizing 6,8-Cyclo-1,4-eudesmanediol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is ¹H NMR signal overlap a common issue in this compound derivatives?
A1: The rigid, polycyclic structure of the eudesmanediol core leads to a high density of protons in similar chemical environments. This is particularly prevalent in the aliphatic region of the ¹H NMR spectrum, where numerous methylene (B1212753) (CH₂) and methine (CH) groups within the ring system produce signals in a narrow chemical shift range. Extensive scalar (J) coupling between these neighboring protons further complicates the spectrum by creating complex, overlapping multiplet patterns.[1][2]
Q2: My 1D ¹H NMR spectrum shows a crowded region of overlapping multiplets. What is my first step to resolve these signals?
A2: When significant signal overlap in a 1D NMR spectrum prevents unambiguous assignment, transitioning to two-dimensional (2D) NMR experiments is the recommended next step.[1][3] 2D NMR techniques disperse the signals across a second frequency dimension, which can effectively resolve overlapping proton resonances.[4]
Q3: Which 2D NMR experiments are most effective for resolving signal overlap in these sesquiterpenoids?
A3: A combination of the following 2D NMR experiments is typically employed for the structural elucidation of complex natural products like eudesmanediol derivatives:[5][6][7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, helping to trace out the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), spreading out proton signals based on the chemical shift of the attached carbon. This is highly effective at resolving overlapping proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the carbon skeleton.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, which can be particularly useful for resolving overlapping multiplets from different parts of the molecule.[8]
Q4: I've run standard 2D NMR experiments, but some key proton signals still overlap. What other techniques can I try?
A4: If standard 2D NMR is insufficient, consider the following advanced techniques:
-
Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with basic functional groups in your molecule, such as the hydroxyl groups in this compound.[9][10][11] This interaction induces significant changes in the chemical shifts of nearby protons, often resolving signal overlap.[12][13] The magnitude of the shift is dependent on the distance from the metal ion, providing additional structural information.[10] Complexes of Europium (e.g., Eu(fod)₃) typically induce downfield shifts, while Praseodymium complexes cause upfield shifts.[10][11]
-
Varying the Solvent: Changing the NMR solvent can alter the chemical shifts of protons due to different solvent-solute interactions, such as hydrogen bonding.[14][15] For instance, switching from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ can significantly change the chemical shift of hydroxyl protons and nearby signals.[14][16][17]
-
Changing the Temperature: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if the molecule is undergoing conformational exchange on the NMR timescale.
Experimental Protocols
Protocol 1: General 2D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).
-
1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY:
-
Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.
-
-
HSQC:
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Optimize the number of scans per increment based on sample concentration.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) may need to be adjusted to enhance specific correlations.
-
Protocol 2: Application of a Lanthanide Shift Reagent (LSR)
-
Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of the purified derivative in a dry, non-coordinating solvent (e.g., CDCl₃).
-
Preparation of LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add small, precise aliquots of the LSR stock solution to the NMR tube containing the sample.
-
Spectrum Acquisition after each Addition: After each addition of the LSR, gently mix the solution and re-acquire the 1D ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of the proton signals as a function of the LSR concentration. Plot the induced shift (Δδ) versus the [LSR]/[Substrate] molar ratio to identify the protons most affected by the reagent.
Data Presentation
Table 1: Illustrative ¹H Chemical Shift Changes (Δδ in ppm) in a Hypothetical this compound Derivative Upon Addition of a Lanthanide Shift Reagent (Eu(fod)₃).
| Proton | Initial δ (ppm) | Δδ after 0.2 eq LSR | Δδ after 0.4 eq LSR | Δδ after 0.6 eq LSR |
| H-1 | 1.65 | +0.30 | +0.62 | +0.95 |
| H-3α | 1.80 | +0.25 | +0.51 | +0.78 |
| H-3β | 1.55 | +0.22 | +0.45 | +0.69 |
| H-5 | 2.10 | +0.45 | +0.92 | +1.40 |
| H-7 | 1.95 | +0.55 | +1.15 | +1.75 |
| H-9α | 1.75 | +0.15 | +0.31 | +0.48 |
| H-9β | 1.60 | +0.12 | +0.25 | +0.39 |
| H-11 | 2.20 | +0.10 | +0.20 | +0.31 |
| Me-12 | 1.15 | +0.05 | +0.11 | +0.17 |
| Me-13 | 1.18 | +0.06 | +0.13 | +0.20 |
| Me-15 | 0.95 | +0.28 | +0.58 | +0.88 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for troubleshooting NMR signal overlap.
Caption: Relationship between key NMR experiments for structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. NMR Shift reagents | PPTX [slideshare.net]
- 10. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mass Spectrometry of 6,8-Cyclo-1,4-eudesmanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of 6,8-Cyclo-1,4-eudesmanediol and related eudesmane (B1671778) sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
The molecular formula for this compound is C15H26O2, which gives it a molecular weight of 238.37 g/mol [1]. In electron ionization (EI) mass spectrometry, you should look for the molecular ion (M+) peak at an m/z of 238. However, for alcohols, this peak can be weak or absent due to the facile loss of a water molecule[2].
Q2: I am not observing the molecular ion peak. Is this normal?
Yes, it is common for the molecular ion peak of alcohols to be of low abundance or completely absent in EI-MS. This is due to the rapid dehydration (loss of H₂O) upon ionization. Instead, you will likely observe a prominent peak at m/z 220 (M-18), corresponding to the [M-H₂O]⁺ ion.
Q3: What are the most common fragment ions I should expect to see?
The fragmentation of this compound is expected to be driven by the presence of the two hydroxyl groups and the cyclic structure. Key fragmentation pathways include the loss of water, methyl groups, and cleavage of the ring structures. A table of expected fragment ions is provided below.
Q4: What ionization technique is best suited for the analysis of this compound?
Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common and effective method for the analysis of sesquiterpenoids. For researchers looking to preserve the molecular ion, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed, often in conjunction with Liquid Chromatography (LC-MS).
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
-
Possible Cause: Inadequate sample volatility for GC-MS.
-
Troubleshooting Step: Consider derivatization of the hydroxyl groups to increase volatility. Silylation (e.g., with BSTFA) is a common method for improving the GC-MS analysis of alcohols.
-
-
Possible Cause: Inefficient ionization.
-
Troubleshooting Step: If using ESI, ensure the mobile phase composition is appropriate for protonation or adduct formation. The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can often improve signal intensity.
-
-
Possible Cause: Contamination of the ion source.
-
Troubleshooting Step: Perform routine maintenance and cleaning of the ion source as per the instrument manufacturer's guidelines.
-
Issue 2: Unexpected Peaks in the Mass Spectrum
-
Possible Cause: Contamination from sample preparation or the analytical system.
-
Troubleshooting Step: Analyze a solvent blank to identify background peaks. Common contaminants include phthalates, siloxanes from column bleed, and plasticizers.
-
-
Possible Cause: Isomeric compounds.
Issue 3: Non-Reproducible Fragmentation Patterns
-
Possible Cause: Fluctuations in ionization energy or collision energy.
-
Troubleshooting Step: Verify that the instrument parameters, particularly the electron energy in EI-MS or the collision energy in MS/MS experiments, are stable and consistent between runs.
-
-
Possible Cause: Thermal degradation of the analyte in the GC injector.
-
Troubleshooting Step: Optimize the injector temperature. A lower temperature may prevent degradation, though it could also lead to broader peaks.
-
Predicted Fragmentation Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 238 | [C₁₅H₂₆O₂]⁺ | - | Molecular Ion (M⁺). May be weak or absent. |
| 223 | [C₁₅H₂₃O₂]⁺ | CH₃ | Loss of a methyl group. |
| 220 | [C₁₅H₂₄O]⁺ | H₂O | Loss of a water molecule. Likely a prominent peak. |
| 205 | [C₁₄H₂₁O]⁺ | H₂O + CH₃ | Consecutive loss of water and a methyl group. |
| 202 | [C₁₅H₂₂]⁺ | 2H₂O | Loss of two water molecules. |
| 187 | [C₁₄H₁₉]⁺ | 2H₂O + CH₃ | Loss of two water molecules and a methyl group. |
| 161 | [C₁₂H₁₇]⁺ | C₃H₇O | Ring cleavage and loss of a significant fragment. |
| 109 | [C₈H₁₃]⁺ | - | Common fragment in terpene spectra resulting from ring cleavage. |
| 95 | [C₇H₁₁]⁺ | - | Common fragment in terpene spectra. |
| 81 | [C₆H₉]⁺ | - | Common fragment in terpene spectra. |
Experimental Protocols
GC-MS Analysis of Sesquiterpenoid Alcohols
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Sample Preparation:
-
Dissolve the purified this compound or plant extract in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).
-
The concentration should be optimized, but a starting point of 1 mg/mL is often appropriate.
-
(Optional) For derivatization, evaporate the solvent and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: Hold at 240°C for 10 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Visualizations
Caption: Predicted EI-MS fragmentation pathway for this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
- 1. This compound - Natural Product - Crysdot [crysdotllc.com]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of "6,8-Cyclo-1,4-eudesmanediol" for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the sesquiterpenoid "6,8-Cyclo-1,4-eudesmanediol" in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern for bioassays?
A1: "this compound" is a type of sesquiterpenoid, a class of natural products known for their diverse biological activities. Like many other sesquiterpenoids, it is a lipophilic molecule, meaning it has poor solubility in aqueous solutions. This low water solubility can be a significant hurdle in biological assays, which are typically conducted in aqueous media, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.
Q2: What are the initial steps I should take to dissolve "this compound"?
A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous bioassay medium. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: Yes, other organic solvents like ethanol (B145695), methanol, or acetone (B3395972) can also be used to prepare stock solutions. The choice of solvent may depend on the specific requirements and sensitivities of your bioassay system. For instance, some cell lines may be more tolerant to ethanol than DMSO.
Q4: What is the maximum concentration of DMSO or other organic solvents that I can use in my cell-based assay?
A4: The final concentration of the organic solvent in the assay medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For DMSO, a final concentration of less than 0.5% (v/v) is generally recommended for most cell lines, with some sensitive cell lines requiring concentrations below 0.1%.[1][2][3][4][5] It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q5: My compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?
A5: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Strategies include optimizing the dilution method, using a higher percentage of co-solvent (if tolerated by the assay), or employing advanced solubilization techniques.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshoot and overcome the precipitation of "this compound" upon dilution into aqueous bioassay media.
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Data Presentation: Solubility of Structurally Similar Compounds
| Compound | Solvent | Solubility | Reference |
| β-Eudesmol | Chloroform | Soluble | [6][7] |
| Dichloromethane | Soluble | [6] | |
| Ethyl Acetate | Soluble | [6] | |
| DMSO | Soluble | [6] | |
| Acetone | Soluble | [6] | |
| Methanol | Slightly Soluble | [7] | |
| Water | ~7.29 mg/L (estimated) | [8] | |
| α-Selinene | Chloroform | Slightly Soluble | [9][10] |
| Hexane | Slightly Soluble | [9][10] | |
| Water | ~0.05 mg/L (estimated) | [11] | |
| Eudesmol | Alcohol | Soluble | [12] |
| Water | ~8.51 mg/L (estimated) | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of "this compound" for subsequent dilution in bioassays.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a desired amount of "this compound" powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, continue vortexing and consider gentle warming in a 37°C water bath.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solvent Tolerance Assay for Cell-Based Experiments
Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without causing significant cytotoxicity.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the solvent in complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubate the plate for the intended duration of your bioassay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each solvent concentration relative to the no-solvent control. The highest concentration that does not significantly reduce cell viability is considered the maximum tolerable concentration.
Caption: A workflow diagram for determining solvent tolerance in cell-based assays.
Protocol 3: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of "this compound" by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
"this compound"
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to be effective for solubilizing lipophilic compounds (e.g., 1-10% w/v).
-
Slowly add the "this compound" powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The solution should become clear as the compound is encapsulated by the cyclodextrin.
-
The resulting solution can then be sterile-filtered and used in the bioassay. It is advisable to determine the actual concentration of the solubilized compound analytically (e.g., by HPLC).
Caption: A diagram illustrating the formation of a water-soluble inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. beta-Eudesmol | CAS:473-15-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. beta-Eudesmol CAS#: 473-15-4 [m.chemicalbook.com]
- 8. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
- 9. ALPHA-SELINENE | 473-13-2 [chemicalbook.com]
- 10. ALPHA-SELINENE CAS#: 473-13-2 [m.chemicalbook.com]
- 11. alpha-selinene, 473-13-2 [thegoodscentscompany.com]
- 12. Fragrance University [fragranceu.com]
Technical Support Center: Synthesis of 6,8-Cyclo-1,4-eudesmanediol and Related Eudesmanoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Cyclo-1,4-eudesmanediol and other eudesmane-type sesquiterpenoids. The information provided is based on established principles in the synthesis of decalin systems and sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches for the synthesis of the eudesmane (B1671778) core?
A1: The construction of the eudesmane decalin core is a key challenge that often dictates the overall synthetic strategy. Common and effective approaches include:
-
Diels-Alder Reactions: A powerful method for forming the six-membered rings of the decalin system, often with good stereocontrol.[1][2]
-
Robinson Annulation: A classic method for forming a six-membered ring onto an existing ketone.
-
Tandem Michael Addition-Aldol Condensation: This approach can be used to build the decalin skeleton in a highly convergent manner.[3]
-
Alder-Ene Cyclization: An intramolecular reaction that can efficiently form the carbocyclic core.[3][4]
The choice of strategy often depends on the desired substitution pattern and stereochemistry of the target molecule.
Q2: How can I control the stereochemistry at the multiple chiral centers in the eudesmane skeleton?
A2: Achieving the correct stereochemistry is a critical challenge in eudesmane synthesis. Several strategies can be employed:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule that contains some of the required stereocenters.
-
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions.
-
Substrate Control: Utilizing existing stereocenters in the substrate to direct the stereochemical outcome of subsequent reactions.
-
Enzymatic Reactions: Biocatalysis can offer high stereoselectivity for certain transformations.[5][6]
Careful selection of reagents and reaction conditions is crucial for maximizing the yield of the desired diastereomer.[1][7][8]
Q3: I am observing a mixture of diastereomers after a key cyclization step. What are the best methods for their separation?
A3: The separation of diastereomers is a common challenge in natural product synthesis.[9] Since diastereomers have different physical properties, they can often be separated by:
-
Flash Column Chromatography: This is the most common method for separating diastereomeric mixtures on a laboratory scale.[9]
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be an effective purification method.[10][11][12]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, including reverse-phase chromatography, can provide high purity.[9]
-
Derivatization: Converting the diastereomeric mixture into another set of diastereomers (e.g., esters or urethanes) with more distinct physical properties might facilitate separation. After separation, the original functionality can be regenerated.
Troubleshooting Guides
Low Yield in Cyclization Step
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient activation of the substrate or deactivation of the catalyst. | Screen different Lewis acids or catalysts; verify the purity and activity of reagents; adjust reaction temperature and time. |
| Formation of multiple, unidentifiable byproducts | Decomposition of the starting material or product under the reaction conditions. The ene reaction, for instance, can require high temperatures which may lead to degradation.[4][13] | Use milder reaction conditions (lower temperature, shorter reaction time); screen for a more selective catalyst; consider the use of protecting groups for sensitive functionalities. |
| Formation of a major byproduct with a different ring structure | An alternative, competing reaction pathway is favored (e.g., a different cyclization mode or a rearrangement). | Modify the substrate to disfavor the undesired pathway; change the catalyst to one that favors the desired reaction (e.g., thermal vs. Lewis acid-catalyzed ene reaction).[4] |
Poor Diastereoselectivity in Hydroxylation/Reduction Steps
| Observation | Potential Cause | Suggested Solution |
| Formation of an inseparable mixture of epimeric diols | Low facial selectivity in the dihydroxylation of an olefin. This is a known issue in the synthesis of some oxidized eudesmanes.[3] | Screen different dihydroxylation reagents (e.g., OsO₄ with various ligands, Sharpless asymmetric dihydroxylation). Change the substrate to introduce a directing group that can influence the stereochemical outcome. |
| Formation of a nearly 1:1 mixture of alcohol epimers after ketone reduction | The reducing agent does not have a strong steric or electronic bias for approaching one face of the carbonyl. | Use a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄) to increase steric differentiation. Employ a substrate-directed reduction by introducing a nearby functional group that can chelate with the reducing agent. |
Experimental Protocols
Generalized Protocol for Eudesmanediol Synthesis
-
Step 1: Asymmetric Michael Addition. An asymmetric Michael addition of a suitable nucleophile to a cyclic enone is performed to establish the initial stereocenters of the decalin core.
-
Step 2: Aldol (B89426) Condensation/Cyclization. The product from Step 1 undergoes an intramolecular aldol condensation to form the second six-membered ring of the decalin system.
-
Step 3: Functional Group Manipulation. The resulting bicyclic intermediate is then subjected to a series of reactions to install the necessary functional groups for the final steps. This may include olefination or reduction.
-
Step 4: Diol Formation. A key step is the introduction of the two hydroxyl groups. This is often achieved through dihydroxylation of an alkene or a combination of epoxidation and subsequent ring-opening. It is in this step that a mixture of diastereomers is often encountered.[3]
-
Step 5: Purification. The final product is purified from any remaining reagents and byproducts, which may include diastereomers, using flash column chromatography or recrystallization.[9]
Visualizations
Caption: A generalized workflow for the synthesis of a eudesmanediol.
Caption: Potential side reaction in the dihydroxylation step.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alder-Ene Reaction [organic-chemistry.org]
- 5. Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. osti.gov [osti.gov]
- 9. santaisci.com [santaisci.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ene reaction - Wikipedia [en.wikipedia.org]
"6,8-Cyclo-1,4-eudesmanediol" assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 6,8-Cyclo-1,4-eudesmanediol. Our aim is to address common challenges related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability when working with this compound derived from natural sources?
A1: Variability in natural product research is a significant challenge. For this compound, key factors include the botanical source material, the extraction method, and experimental parameters. Even minor deviations in these can lead to significant differences in the yield and purity of the compound, directly impacting assay results.[1]
Q2: How do I select an appropriate extraction method for this compound?
A2: The choice of extraction method is critical and depends on the physicochemical properties of this compound and the source matrix.[1] Conventional methods such as maceration and Soxhlet extraction are common. However, modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) may offer improved efficiency and reproducibility.[1] The selection should be guided by the polarity of the compound and the need to avoid degradation.[1]
Q3: My bioassay results for this compound are not reproducible. What are the common causes?
A3: Lack of reproducibility in bioassays with natural products can stem from several factors. These include compound instability, poor solubility in the assay buffer, and assay interference.[2] It is crucial to re-test with a fresh sample and investigate the compound's stability under both storage and assay conditions.[2]
Q4: I am observing high variability in retention times and peak shapes during HPLC analysis of this compound. What should I check?
A4: Inconsistent retention times in HPLC can be caused by fluctuations in column temperature and mobile phase composition.[1] Using a column oven to maintain a constant temperature and preparing fresh mobile phase for each run are crucial steps.[1] Poor peak shape may be due to column overloading or suboptimal mobile phase pH.[1]
Troubleshooting Guides
Inconsistent Bioassay Results
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | Poor solubility of this compound. | Visually inspect for precipitation. Try different solubilizing agents (e.g., DMSO, ethanol) or pre-incubation steps.[2] |
| Compound instability. | Re-test with a fresh sample. Investigate the stability of the compound under assay and storage conditions.[2] | |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Hit confirmation is not reproducible | False positive from primary screen. | Perform orthogonal assays to confirm activity. Check for pan-assay interference compounds (PAINS).[2][3] |
| Non-specific activity due to cytotoxicity. | Run a cytotoxicity assay in parallel with the primary screen.[2] | |
| Aggregation of the compound. | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[2] |
Challenges in Analytical Characterization
| Issue | Possible Cause | Recommended Action |
| Variable fragmentation pattern in Mass Spectrometry (MS) | Inconsistent collision energy. | Standardize the collision energy and other MS/MS parameters.[1] |
| Matrix effects. | Use an internal standard and perform matrix-matched calibrations. | |
| In-source fragmentation. | Optimize MS source conditions to minimize fragmentation.[2] | |
| Poor signal-to-noise in NMR | Insufficient sample concentration. | Increase the sample concentration if solubility permits.[1] |
| Incorrect acquisition parameters. | Optimize the number of scans and the relaxation delay.[1] | |
| Difficulty correlating bioactivity with a specific peak in a chromatogram | Multiple compounds contributing to the activity (synergistic effect). | Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions to pinpoint activity.[2] |
| Active compound is present at a very low concentration. | Use more sensitive detection methods or consider sample concentration prior to analysis.[2] |
Experimental Protocols
General Protocol for Bioassay-Guided Fractionation
This protocol outlines a typical workflow for identifying bioactive compounds like this compound from a crude natural extract.
-
Crude Extract Preparation:
-
Select and prepare the botanical material.
-
Perform extraction using a suitable solvent and method (e.g., maceration, UAE).
-
Concentrate the extract under reduced pressure.
-
-
Initial Bioassay Screening:
-
Screen the crude extract in the primary bioassay to confirm activity.
-
Include positive and negative controls.
-
-
Solvent-Solvent Partitioning:
-
Partition the crude extract between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to create fractions with different chemical profiles.
-
Test each fraction in the bioassay to identify the active fraction(s).
-
-
Chromatographic Separation:
-
Subject the active fraction to further separation using techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex).
-
Collect smaller fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
-
Bioassay of Fractions:
-
Test each of the smaller fractions in the bioassay to pinpoint the active constituents.
-
-
Isolation and Purification:
-
Purify the active compounds from the most active fractions using preparative HPLC or other high-resolution techniques.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated active compound(s) using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
-
Confirmation of Activity:
-
Confirm the bioactivity of the pure, structurally confirmed compound (e.g., this compound) in the bioassay.
-
Visualizations
Caption: Bioassay-guided fractionation workflow for isolating active compounds.
Caption: Troubleshooting logic for inconsistent assay results.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Eudesmanediols: A Predictive Outlook on 6,8-Cyclo-1,4-eudesmanediol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of 6,8-Cyclo-1,4-eudesmanediol is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of structurally related eudesmanediols and cycloeudesmanolides. The information presented for this compound is predictive and intended to guide future research.
Introduction
Eudesmanediols, a class of sesquiterpenoid compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products, isolated from various plant sources, have demonstrated promising cytotoxic, anti-inflammatory, and neuroprotective properties. This guide focuses on comparing the known bioactivities of several eudesmanediols with the predicted potential of this compound, a specific isomer isolated from Eucalyptus robusta[1][2]. While experimental validation for this compound is pending, understanding the structure-activity relationships within the eudesmanediol family can provide valuable insights into its potential therapeutic applications.
Comparative Bioactivity of Eudesmanediols
The bioactivity of eudesmanediols is often attributed to their specific stereochemistry and the presence of functional groups. The following table summarizes the reported cytotoxic, anti-inflammatory, and neuroprotective activities of various eudesmanediols, offering a basis for predicting the potential bioactivity of this compound.
| Compound/Extract | Bioactivity | Cell Line/Model | Key Findings (IC₅₀/EC₅₀) |
| Various Eudesmanolides | Cytotoxicity | A549 (human lung carcinoma), V79379A (Chinese hamster lung fibroblast) | Time- and concentration-dependent cytotoxic effects. |
| Salviplenoid A (Eudesmane-type) | Anti-inflammatory | RAW 264.7 macrophages | Significant decrease in NO and TNF-α release; inhibition of iNOS and COX-2 expression.[3] |
| Argyinolide S (Guaiane-type sesquiterpenoid) | Anti-inflammatory | BV-2 microglia | Potent inhibition of nitric oxide production, superior to dexamethasone.[4] |
| Eudesmane-type sesquiterpenoids from Salvia plebeia | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of NO production. |
| 4,8-cycloeudesmane from Commiphora myrrha | Anti-inflammatory | RAW 264.7 macrophages | Concentration-dependent inhibition of NO production.[5] |
| Eucalyptus robusta extracts (source of this compound) | Anti-inflammatory | MPC-5 podocytes | Prevents injury via ROS modulation and regulation of mitochondrial membrane potential.[6][7] |
| Terpenoids (general) | Neuroprotection | Various models | Exert neuroprotective effects by restoring blood-brain barrier permeability and modulating signaling pathways.[8][9] |
Based on the data from structurally similar compounds, it is plausible that This compound may exhibit:
-
Cytotoxic activity: The rigid, cyclic structure could influence its interaction with cellular targets, potentially leading to apoptosis in cancer cell lines.
-
Anti-inflammatory effects: The presence of hydroxyl groups suggests it may modulate inflammatory pathways, possibly by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines through the NF-κB pathway.
-
Neuroprotective properties: Like other terpenoids, it may offer protection against neuronal damage by mitigating oxidative stress and inflammation in the central nervous system.
Detailed Methodologies
The following are detailed experimental protocols for key bioassays typically used to evaluate the activities of eudesmanediols.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HeLa, or HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[10][11]
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells per well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[3]
Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress in PC12 Cells)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate and differentiate them with nerve growth factor (NGF) for 48-72 hours.
-
Compound Pre-treatment: Pre-treat the differentiated cells with different concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a concentration of 100-200 µM for 24 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.
Signaling Pathways and Experimental Workflow
The biological activities of eudesmanediols are often mediated through complex signaling pathways. The following diagrams illustrate the NF-κB signaling pathway, a key regulator of inflammation, the apoptosis signaling pathway, which is crucial for cytotoxicity, and a general workflow for bioactivity screening.
General workflow for bioactivity screening of eudesmanediols.
The NF-κB signaling pathway in inflammation.
The intrinsic apoptosis signaling pathway.
Conclusion
While direct experimental evidence for the bioactivity of this compound remains to be elucidated, the existing literature on related eudesmanediols provides a strong foundation for predicting its potential as a cytotoxic, anti-inflammatory, and neuroprotective agent. The unique cyclic structure of this compound may confer novel pharmacological properties, making it a compelling target for future investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the therapeutic potential of this and other eudesmanediol compounds. Further studies are essential to validate these predictions and to fully understand the mechanisms of action of this intriguing class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and anti-neuroinflammation activity of sesquiterpenoids from Artemisia argyi: computational simulation and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eucarbwenstols A-H, eight novel compounds from Eucalyptus robusta prevents MPC-5 injury via ROS modulation and regulation of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 6,8-Cyclo-1,4-eudesmanediol and Parthenolide: A Guide for Researchers
This guide provides a comparative analysis of the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol and the well-characterized sesquiterpene lactone parthenolide (B1678480). While extensive data exists for parthenolide, detailing its anti-inflammatory and cytotoxic properties, there is a notable lack of specific experimental data for this compound. This comparison, therefore, juxtaposes the established bioactivity of parthenolide with the potential, yet unconfirmed, activities of this compound, drawing inferences from the broader class of eudesmane (B1671778) sesquiterpenoids. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Chemical Structures and Physicochemical Properties
A fundamental comparison begins with the distinct chemical structures and physicochemical properties of this compound and parthenolide.
| Property | This compound | Parthenolide |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₂₆O₂ | C₁₅H₂₀O₃ |
| Molecular Weight | 238.37 g/mol | 248.32 g/mol |
| Class | Sesquiterpenoid, Eudesmane | Sesquiterpene Lactone, Germacranolide |
| Source | Isolated from the branches of Eucalyptus robusta Smith. | Isolated from feverfew (Tanacetum parthenium).[1] |
| Key Functional Groups | Two hydroxyl groups, cyclopropane (B1198618) ring | α-methylene-γ-lactone ring, epoxide |
Comparative Biological Activity
A significant disparity in the available research limits a direct comparative analysis of the biological activities of these two compounds. Parthenolide has been the subject of extensive investigation, whereas this compound remains largely uncharacterized.
Parthenolide: A Profile of Potent Bioactivity
Parthenolide has demonstrated significant anti-inflammatory and cytotoxic effects across a multitude of in vitro and in vivo studies.
Anti-Inflammatory Activity:
Parthenolide's anti-inflammatory properties are well-documented and are primarily attributed to its potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3]
| Assay | Cell Line | IC₅₀ | Reference |
| NF-κB Inhibition | Various | ~5 µM | [3] |
| Inhibition of TXB2 and LTB4 generation | Not specified | 5-50 µg/mL | [1] |
Cytotoxic Activity:
Parthenolide exhibits selective cytotoxicity against various cancer cell lines, often sparing normal cells. This activity is linked to the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| Human Cervical Cancer (SiHa) | 8.42 ± 0.76 | [4][5] |
| Human Breast Cancer (MCF-7) | 9.54 ± 0.82 | [4][5] |
| Non-Small Cell Lung Cancer (GLC-82) | 6.07 ± 0.45 | [6] |
| Non-Small Cell Lung Cancer (A549) | 15.38 ± 1.13 | [6] |
| Non-Small Cell Lung Cancer (H1650) | 9.88 ± 0.09 | [6] |
| Non-Small Cell Lung Cancer (H1299) | 12.37 ± 1.21 | [6] |
| Non-Small Cell Lung Cancer (PC-9) | 15.36 ± 4.35 | [6] |
| Human Medulloblastoma (TE671) | 6.5 | [7] |
| Human Colon Adenocarcinoma (HT-29) | 7.0 | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 2.8 | [7] |
| Breast Cancer (MDA-MB-231) | 7.7 | [8] |
This compound: An Unexplored Potential
Currently, there is no specific experimental data available in the public domain detailing the anti-inflammatory or cytotoxic activities of this compound. However, based on the known bioactivities of other eudesmane-type sesquiterpenoids, it is plausible that this compound may possess similar properties. Eudesmane sesquiterpenoids have been reported to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities. Further research is imperative to elucidate the specific bioactivity profile of this particular compound.
Mechanistic Insights: Signaling Pathways
The mechanisms of action for parthenolide are well-established, centering on the modulation of key inflammatory and cell survival signaling pathways. The pathways affected by this compound remain to be investigated.
Parthenolide's Mechanism of Action
Parthenolide's biological effects are mediated through its interaction with several critical signaling molecules, primarily through the inhibition of NF-κB and STAT3 (Signal Transducer and Activator of Transcription 3).
Potential Mechanisms of this compound
Given the structural class of this compound, it is hypothesized that its biological activities, if any, could also involve modulation of inflammatory pathways. However, without experimental validation, this remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative analysis of these compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[10][11][12][13][14]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.[15]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of NF-κB inhibition.
STAT3 Inhibition Assay (Western Blot)
This assay assesses the phosphorylation status of STAT3, which is indicative of its activation.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3 to assess the level of inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of novel compounds like this compound against a known standard such as parthenolide.
Conclusion and Future Directions
This comparative guide highlights the extensive body of research supporting the anti-inflammatory and cytotoxic properties of parthenolide, primarily through the inhibition of NF-κB and STAT3 signaling. In stark contrast, this compound remains a largely uncharacterized natural product. While its structural classification as a eudesmane sesquiterpenoid suggests potential for similar biological activities, this remains purely speculative without direct experimental evidence.
For researchers and drug development professionals, parthenolide serves as a valuable benchmark for a natural compound with potent and well-defined mechanisms of action. The significant data gap for this compound underscores a clear need for future research. The experimental protocols provided in this guide offer a roadmap for the systematic evaluation of its potential anti-inflammatory and cytotoxic effects. Such studies are crucial to unlock the therapeutic potential of this and other under-investigated natural products.
References
- 1. Parthenolide Content & Bioactivity - www.Vasculex.com [cardient.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 6,8-Cyclo-1,4-eudesmanediol and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol and its related compounds with widely used synthetic anti-inflammatory drugs. The following sections detail their mechanisms of action, present quantitative experimental data on their efficacy, and outline the methodologies used in these assessments.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The therapeutic landscape for inflammatory conditions is dominated by synthetic drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs). However, the potential for adverse effects associated with long-term NSAID use has fueled the search for alternative anti-inflammatory agents from natural sources. Eudesmane-type sesquiterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects. This guide focuses on this compound and related eudesmanoids, comparing their anti-inflammatory profiles with the synthetic NSAIDs, Diclofenac and Celecoxib (B62257).
Mechanisms of Action
The anti-inflammatory effects of both natural eudesmanoids and synthetic NSAIDs converge on key signaling pathways that regulate the inflammatory response.
Eudesmane-Type Sesquiterpenoids:
The anti-inflammatory mechanism of eudesmane (B1671778) sesquiterpenoids primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By blocking NF-κB activation, eudesmanoids can effectively suppress the downstream inflammatory cascade.[1] Some eudesmanoids have also been shown to directly inhibit the expression and activity of iNOS and COX-2.[2]
Synthetic Anti-inflammatory Drugs (NSAIDs):
The primary mechanism of action for NSAIDs like Diclofenac and Celecoxib is the inhibition of cyclooxygenase (COX) enzymes.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[3][4]
-
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3]
-
Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4]
In addition to COX inhibition, some NSAIDs, including Diclofenac, have been shown to inhibit the NF-κB signaling pathway at higher concentrations.[5]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro efficacy of eudesmane-type sesquiterpenoids and the synthetic drugs Diclofenac and Celecoxib in key anti-inflammatory assays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Furanoeudesma-1,3-diene* | RAW 264.7 | 46.0 | [6] |
| Artemargyin D | RAW 264.7 | 7.66 ± 0.53 | [7] |
| Epi-eudebeiolide C | RAW 264.7 | 17.9 | [1] |
| Eudesmane Sesquiterpenoid (from Alpinia oxyphylla) | BV-2 | 21.63 - 60.70 | [2] |
| Diclofenac | RAW 264.7 | ~159 | [4] |
| Celecoxib | RAW 264.7 | Significant inhibition at 20 µM | [8] |
*Data for a structurally related 4,8-cycloeudesmane compound.
Table 2: Inhibition of NF-κB Activation
| Compound | Assay | IC50 (µM) | Citation(s) |
| Epi-eudebeiolide C | NF-κB activation blockade | - | [1] |
| Diclofenac | TNF-induced NF-κB activation | 380 | [3] |
| Celecoxib | TNF-induced NF-κB activation | 24 | [3] |
Table 3: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Citation(s) |
| Diclofenac | - | - | [3] |
| Celecoxib | 30 | 0.05 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General inflammatory signaling pathway and points of inhibition.
Caption: Workflow for Nitric Oxide (NO) production inhibition assay.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (eudesmanoids or synthetic drugs).
-
After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
The plates are incubated for an additional 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent.[10]
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve. A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[10][11]
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
Assay Procedure:
-
Transfected cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
After an appropriate incubation period (typically 6-8 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal indicates NF-κB activity, while the Renilla luciferase signal is used for normalization.
-
-
Data Analysis: The normalized luciferase activity is calculated, and the percentage of inhibition of NF-κB activation is determined relative to the stimulated control. The IC50 value is then calculated.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the direct inhibitory effect of compounds on COX-1 and COX-2 enzyme activity.
-
Assay Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2), followed by the reduction of PGG2 to PGH2. The peroxidase activity can be monitored colorimetrically or fluorometrically.
-
Assay Procedure:
-
The reaction is set up in a 96-well plate containing assay buffer, heme (a COX cofactor), and either purified COX-1 or COX-2 enzyme.
-
Various concentrations of the test compounds are added to the wells and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The absorbance or fluorescence is measured kinetically over a set period.
-
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition of COX activity is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.
Conclusion
The available data suggests that eudesmane-type sesquiterpenoids, including compounds structurally related to this compound, exhibit potent anti-inflammatory properties. Their primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. This mechanism is distinct from that of traditional NSAIDs, which primarily target COX enzymes.
In terms of in vitro potency for inhibiting nitric oxide production, some eudesmanoids demonstrate IC50 values in the low micromolar range, which is comparable to or even more potent than the synthetic drug celecoxib and significantly more potent than diclofenac. For NF-κB inhibition, celecoxib appears to be more potent than diclofenac, and while direct IC50 values for eudesmanoids in this assay are not as readily available, their efficacy in NO inhibition assays, which are downstream of NF-κB, suggests a potent effect on this pathway.
The development of eudesmane-type sesquiterpenoids as anti-inflammatory agents presents a promising avenue for future research. Their distinct mechanism of action may offer a therapeutic advantage, potentially with a different side-effect profile compared to conventional NSAIDs. Further investigation, including direct in vitro and in vivo comparisons with a broader range of synthetic anti-inflammatory drugs and detailed structure-activity relationship studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitric Oxide Production Inhibitory Eudesmane-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Validating the In Vivo Anti-inflammatory Activity of 6,8-Cyclo-1,4-eudesmanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anti-inflammatory activity of the natural product 6,8-Cyclo-1,4-eudesmanediol, a sesquiterpenoid isolated from Eucalyptus robusta Smith. Due to the current lack of published in vivo data for this specific compound, this document serves as a comparative proposal, outlining the necessary experimental protocols and benchmarks against a structurally related sesquiterpenoid, Inuviscolide, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Performance Comparison in Carrageenan-Induced Paw Edema
The following table presents a hypothetical comparison of this compound's potential efficacy against known anti-inflammatory agents in a widely accepted animal model of acute inflammation. The data for Inuviscolide is derived from published studies, while the data for this compound is projected for the purpose of this guide and requires experimental validation.
| Compound | Dose | Route of Administration | Time Point (Post-Carrageenan) | Inhibition of Edema (%) | Putative Mechanism of Action |
| This compound | To be determined | e.g., Oral (p.o.) | e.g., 3 hours | Hypothetical | Requires Investigation |
| Inuviscolide | 98 µmol/kg | Subcutaneous (s.c.) | 3 hours | 50% (ID₅₀) | Interference with leukotriene synthesis and PLA₂-induced mast cell degranulation[1] |
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~45-55% | Inhibition of cyclooxygenase (COX) enzymes[2] |
Experimental Protocols
To validate the anti-inflammatory activity of this compound, the following detailed experimental protocol for the carrageenan-induced paw edema model in rodents is recommended.
Carrageenan-Induced Paw Edema in Rats/Mice
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g). Animals should be acclimatized for at least one week before the experiment.
Materials:
-
This compound
-
Inuviscolide (as a natural compound comparator)
-
Indomethacin (as a standard drug)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (10 mg/kg, i.p.).
-
Group III (Test Compound): this compound (various doses, p.o.).
-
Group IV (Comparator Compound): Inuviscolide (e.g., 98 µmol/kg, s.c.).
-
-
Compound Administration: The test compound, comparator, and vehicle are administered orally (p.o.) or via the appropriate route 60 minutes before the induction of inflammation. The positive control, Indomethacin, is administered intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[3][4]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer or paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[3]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by modulating this pathway.
References
Navigating Immunoassay Specificity: A Comparative Guide to Sesquiterpenoid Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount to the accuracy and reliability of its results. When developing assays for small molecules, such as the sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol, a critical consideration is the potential for cross-reactivity with structurally similar compounds. This guide provides a comparative overview of potential cross-reactivity, supported by illustrative data and detailed experimental protocols to aid in the development and validation of specific immunoassays for this class of molecules.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. In the context of this compound, other eudesmanolide sesquiterpenoids present in a sample could potentially interfere with the assay, leading to inaccurate quantification.
The degree of cross-reactivity is typically expressed as a percentage, calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same signal. A lower percentage indicates higher assay specificity.
Comparative Cross-Reactivity of Eudesmanolides
While specific cross-reactivity data for this compound is not widely published, we can infer potential cross-reactivity by examining data from immunoassays developed for other eudesmanolides. The following table provides a hypothetical comparison based on typical observations for this class of compounds, illustrating how minor structural differences can significantly impact antibody binding.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | (Target Analyte) | 100% |
| 1,4-Eudesmanediol | (Potential Cross-Reactant) | 45% |
| α-Selinene | (Potential Cross-Reactant) | 15% |
| β-Eudesmol | (Potential Cross-Reactant) | 5% |
This data is illustrative and intended to demonstrate the concept of varying cross-reactivity based on structural similarity. Actual cross-reactivity must be determined experimentally.
Experimental Protocol for Determining Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of small molecules.
Objective: To determine the percentage of cross-reactivity of related eudesmanolides with an antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Anti-6,8-Cyclo-1,4-eudesmanediol primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Standard solutions of this compound
-
Test solutions of potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of this compound or the test compounds at various concentrations to the wells. Immediately add the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the IC₅₀ (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each test compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the principles of antibody binding and a typical experimental workflow for assessing cross-reactivity.
Caption: Principle of specific binding versus cross-reactivity.
Caption: Experimental workflow for competitive ELISA.
By rigorously evaluating the cross-reactivity of your immunoassay, you can ensure the generation of accurate and reproducible data, which is essential for advancing research and drug development. The methodologies and principles outlined in this guide provide a framework for achieving this critical aspect of assay validation.
A Comparative Guide to the Analytical Quantification of 6,8-Cyclo-1,4-eudesmanediol and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the quantification of sesquiterpenoids, with a focus on compounds structurally related to 6,8-Cyclo-1,4-eudesmanediol. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from validated methods for other eudesmanolides and sesquiterpenoids to provide a reliable framework for researchers. The methodologies and data presented can be adapted for the development of a specific and validated quantitative assay for this compound.
The two most prominent techniques for the quantification of these compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC-UV and GC-MS for the quantification of sesquiterpenoids, based on data from published studies on analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Typical Analytes | Non-volatile, polar to semi-polar compounds. | Volatile and semi-volatile compounds. |
| Derivatization | Generally not required. | Often required for non-volatile or polar compounds to increase volatility. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Limit of Detection (LOD) | 0.025 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% | Intra-day: < 15%, Inter-day: < 15% |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Selectivity | Good, can be enhanced with diode-array detection (DAD). | Excellent, based on mass-to-charge ratio. |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Moderate | High |
| General Suitability for this compound | Potentially suitable, as it is a diol with moderate polarity. | Potentially suitable, may require derivatization to improve volatility. |
Experimental Protocols
Below are detailed, generalized experimental protocols for the quantification of sesquiterpenoids using HPLC-UV and GC-MS. These should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of non-volatile sesquiterpenoids.
1. Sample Preparation:
-
Extraction: Extract the plant material or biological sample with a suitable solvent such as methanol, ethanol, or acetonitrile (B52724). Sonication or maceration can be used to improve extraction efficiency.
-
Purification (optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 210-254 nm for sesquiterpenoids without strong chromophores).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of the analyte at different concentrations and inject them into the HPLC. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²).
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) by injecting serially diluted standard solutions and calculating the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: Assess intra-day precision by analyzing replicate samples on the same day and inter-day precision by analyzing them on different days. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by performing a recovery study, where a known amount of the standard is spiked into a sample matrix and the recovery is calculated.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile sesquiterpenoids. Derivatization may be necessary for polar compounds like diols.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample with a non-polar solvent like hexane (B92381) or dichloromethane.
-
Derivatization (if necessary): For compounds containing hydroxyl groups, such as this compound, derivatization is often required to increase volatility and improve peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70 °C for 30 minutes.
-
Final Solution: The derivatized sample is then diluted to a suitable concentration with the extraction solvent.
2. GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
3. Method Validation:
-
The validation parameters (Linearity, LOD, LOQ, Precision, and Accuracy) are determined in a similar manner to the HPLC method, using the peak areas of the target ions.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams have been generated.
Caption: Experimental workflow for sesquiterpenoid quantification.
Caption: Key differences between HPLC-UV and GC-MS methods.
Biological Activity and Signaling Pathways of Eudesmanoids
While specific signaling pathways for this compound are not well-documented, eudesmane-type sesquiterpenoids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways.
A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products, including sesquiterpenoids, exert their anti-inflammatory effects by inhibiting this pathway.
Caption: General anti-inflammatory signaling pathway.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of sesquiterpenoids. The choice of method for the analysis of this compound will depend on the specific research question, sample matrix, and available instrumentation. For non-volatile and thermally labile compounds, HPLC-UV is often the method of choice. For volatile compounds or when higher selectivity is required, GC-MS, potentially with a derivatization step, is more suitable. It is crucial to develop and validate a specific method for this compound to ensure accurate and reliable quantification in any research or drug development setting. The information provided in this guide serves as a foundational resource for initiating such method development and validation.
Comparative Efficacy of 6,8-Cyclo-1,4-eudesmanediol and Established COX-2 Inhibitors: A Guide for Researchers
An Objective Analysis of Anti-Inflammatory Potential
This guide offers a comparative overview of the efficacy of the natural sesquiterpenoid, 6,8-Cyclo-1,4-eudesmanediol, and well-established selective cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of available data, experimental methodologies, and relevant biological pathways.
Introduction
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. While this compound, a sesquiterpenoid isolated from Eucalyptus robusta Smith, has been identified as a natural product, there is currently a lack of direct experimental evidence in the public domain demonstrating its efficacy as a direct inhibitor of the COX-2 enzyme.[1]
However, the broader class of eudesmane-type sesquiterpenoids has demonstrated notable anti-inflammatory properties. Several studies indicate that some of these compounds exert their effects by modulating inflammatory pathways, including the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) expression, often through the inhibition of the NF-κB signaling pathway.[2][3][4][5] For instance, certain eudesmane (B1671778) sesquiterpenoids have been shown to suppress the expression of iNOS and COX-2 in macrophages.[5] It is important to note that this is an indirect regulatory effect on protein expression, not a direct inhibition of enzyme activity. One study on eudesmane-type sesquiterpenoids from Salvia plebeia found that the tested compound inhibited nitric oxide production but did not affect COX-2 expression.[2]
This guide will therefore focus on providing a clear comparison of the efficacy of well-characterized COX-2 inhibitors to serve as a benchmark for the potential future evaluation of this compound.
Quantitative Comparison of Known COX-2 Inhibitors
The following table summarizes the in vitro efficacy of several well-known COX-2 inhibitors, presented as the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to illustrate the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [6] |
| 15 | 0.04 | 375 | Penning, et al., 1997 (not in search results) | |
| - | - | 7.6 | [7] | |
| Rofecoxib | >100 | 25 | >4.0 | [6] |
| 18.9 | 0.53 | 36 | [8] | |
| - | - | 35 | [7] | |
| Etoricoxib | - | - | 106 | [7] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [6] |
| Meloxicam | 37 | 6.1 | 6.1 | [6] |
Note: IC50 values can vary between different assay systems and experimental conditions.
Experimental Protocols
To facilitate the evaluation of novel compounds such as this compound, a detailed methodology for a common in vitro COX-2 inhibitor screening assay is provided below.
In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay
This protocol is based on the principle of a colorimetric assay that measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (TMPD)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, TMPD, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of the test compound at various concentrations (or solvent control).
-
10 µL of COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory pathway, from the initial stimulus to the production of prostaglandins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
In Vivo Toxicity Profile of 6,8-Cyclo-1,4-eudesmanediol: A Comparative Analysis with Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of the natural sesquiterpenoid, 6,8-Cyclo-1,4-eudesmanediol, relative to standard toxic compounds. Due to the current absence of publicly available in vivo toxicity data for this compound, this document leverages data from structurally related eudesmane (B1671778) sesquiterpenoids and a well-characterized standard cytotoxic agent, Doxorubicin (B1662922), to provide a comparative context. The information presented herein is intended to guide future toxicological assessments and drug development programs.
Comparative Analysis of Acute Toxicity
The acute toxicity of a substance is a critical parameter in its safety assessment, often quantified by the median lethal dose (LD50). A lower LD50 value indicates higher toxicity.[1] The following table summarizes the available acute oral toxicity data for a representative eudesmane sesquiterpenoid and the standard chemotherapeutic agent, Doxorubicin. It is important to note that no specific in vivo toxicity data for this compound has been reported in the peer-reviewed literature to date.
| Compound | Class | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Eudesmane Sesquiterpenoid | - | - | No Data Available | - |
| Cadinene Sesquiterpenes (as a proxy for related compounds) | Sesquiterpenoid | Kunming Mice | Oral | ~926 (for DAOA) | |
| Doxorubicin | Anthracycline Chemotherapeutic | Sprague-Dawley Rats | Intravenous | ~10.5 | [2] |
Data for Cadinene Sesquiterpenes is included as a proxy for a structurally related class of compounds to provide a general toxicological context for sesquiterpenoids. DAOA (2,5-diepi-aristol-9-en-8-one) is a specific cadinene sesquiterpene for which the LD50 was determined.
Experimental Protocols: Acute Oral Toxicity Assessment (OECD Guideline 423)
To ensure reproducibility and regulatory acceptance, in vivo toxicity studies are conducted following standardized guidelines. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized protocols for chemical safety testing. The Acute Toxic Class Method (OECD Guideline 423) is a commonly used stepwise procedure to estimate the LD50 and identify the toxicity class of a substance.
Objective: To determine the acute oral toxicity of a test substance.
Animal Model: Typically, rats or mice are used. A single sex (usually females) is used in each step.
Principle: The method is a stepwise procedure using a minimum number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The presence or absence of compound-related mortality in the animals at one step determines the dose for the next step.
Procedure:
-
Dose-level selection: Pre-defined starting dose levels are provided in the guideline (e.g., 5, 50, 300, 2000 mg/kg). The selection of the starting dose is based on available information about the substance's potential toxicity.
-
Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for a total of 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.
-
Stepwise Dosing:
-
Step 1: Three animals are dosed at the selected starting dose.
-
Subsequent Steps: If mortality occurs, the dose for the next step is lowered. If no mortality is observed, the dose for the next step is increased. The specific dose progression is outlined in the OECD 423 guideline.
-
-
Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The results allow for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.
Potential Signaling Pathways in Eudesmanoid Toxicity and Therapeutic Effects
While the toxicological pathways of this compound are uncharacterized, studies on related eudesmane sesquiterpenoids have implicated inflammatory signaling pathways in their biological activity. For instance, certain 1,10-seco-eudesmane sesquiterpenoids have been shown to exert anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/mitogen-activated protein kinase (MAPK) signaling cascade.[3] Understanding these pathways can provide insights into potential mechanisms of both efficacy and toxicity.
Caption: TLR4/NF-κB/MAPK signaling pathway, a key regulator of inflammation.
Experimental Workflow for In Vivo Acute Oral Toxicity Study
The following diagram illustrates a typical workflow for an acute oral toxicity study, such as one following OECD Guideline 423.
Caption: A stepwise workflow for an acute oral toxicity study.
Conclusion and Future Directions
The in vivo toxicity profile of this compound remains to be elucidated. Based on the limited data from related sesquiterpenoids, it may be anticipated to have a lower order of acute toxicity compared to potent cytotoxic agents like Doxorubicin. However, this is a postulation and requires empirical validation.
For the progression of any drug development program involving this compound, it is imperative that comprehensive in vivo toxicity studies are conducted. These should follow standardized guidelines, such as those established by the OECD, to determine the acute toxicity, identify potential target organs, and establish a preliminary safety profile. Further sub-chronic and chronic toxicity studies would be necessary to fully characterize its long-term safety. Investigation into the modulation of inflammatory signaling pathways, such as the TLR4/NF-κB/MAPK cascade, may also provide valuable insights into its mechanism of action and potential off-target effects.
References
- 1. Median lethal dose - Wikipedia [en.wikipedia.org]
- 2. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6,8-Cyclo-1,4-eudesmanediol Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of eudesmane-type sesquiterpenoids, the class of compounds to which 6,8-Cyclo-1,4-eudesmanediol belongs. Due to a lack of publicly available cytotoxicity data for this compound, this guide leverages experimental data from structurally related eudesmane (B1671778) sesquiterpenoids to provide a valuable benchmark for assessing its potential activity against a panel of cell lines.
Eudesmane sesquiterpenoids are a large and diverse class of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] These compounds are characterized by a bicyclic core structure, and variations in their functional groups contribute to their diverse biological profiles.[1] Understanding the cytotoxic activity of this class of compounds is crucial for the development of new anticancer agents.
Comparative Cytotoxicity of Eudesmane-Type Sesquiterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oplodiol | A549 | Lung Adenocarcinoma | 25.5 (µg/mL) |
| (-)1β,4β,6α-trihydroxy-eudesmane | A549 | Lung Adenocarcinoma | 15.0 (µg/mL) |
| Eudesmane Sesquiterpenoid 5 | SW620 | Colorectal Adenocarcinoma | 66.55 ± 0.82 |
| Eudebeiolide D | Hep3B | Hepatocellular Carcinoma | 1.1 |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential therapeutic compounds. The following are detailed methodologies for two standard in vitro assays widely used for this purpose: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4][5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6] The principle of this assay is that the SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7]
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After compound incubation, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]
-
Staining: Wash the plates with water and then stain the cells with SRB solution for 30 minutes at room temperature.[6][8]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.[6][8]
-
Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.[6][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Potential Signaling Pathways
Eudesmane-type sesquiterpenoids have been shown to exert their biological effects through the modulation of various signaling pathways.[9][10][11] Understanding these mechanisms is crucial for targeted drug development.
One of the key pathways often implicated in the action of these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] NF-κB plays a critical role in regulating the immune response to infection and is also involved in processes of cancer cell proliferation, survival, and metastasis. Inhibition of the NF-κB pathway is a common mechanism of action for many anti-inflammatory and anticancer agents.[9]
Another important pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[10][11] This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[10]
Visualizing Experimental and Biological Processes
To aid in the understanding of the experimental workflow and the intricate signaling pathways involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Simplified NF-κB signaling pathway and potential inhibition by eudesmane sesquiterpenoids.
References
- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6,8-Cyclo-1,4-eudesmanediol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 6,8-Cyclo-1,4-eudesmanediol, a sesquiterpenoid diol. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous chemical waste, is paramount.
Understanding the Chemical Profile
| Property | General Characteristics for Sesquiterpenoid Diols | Significance for Disposal |
| Physical State | Typically solid at room temperature. | Determines the appropriate personal protective equipment (PPE) and containment procedures to prevent dust inhalation or skin contact. |
| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and acetone. | Informs the selection of appropriate cleaning agents for decontamination and the potential for environmental spread if not contained properly. |
| Reactivity | May be sensitive to strong oxidizing agents, strong acids, and bases. | Dictates the need for proper segregation from incompatible chemicals to avoid hazardous reactions in waste containers. |
| Toxicity | Toxicological properties are not well-established. As a precaution, it should be handled as a potentially hazardous substance. | Underscores the importance of using appropriate PPE and engineering controls (e.g., fume hood) to minimize exposure. |
| Environmental Fate | The environmental impact has not been fully determined. Release into the environment should be avoided.[1] | Highlights the necessity of proper disposal through designated hazardous waste streams to prevent contamination of soil and water. |
Experimental Protocol for Disposal
The standard and required method for disposing of this compound is to manage it as chemical waste and transfer it to a licensed disposal company or your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of this chemical down the drain or in regular trash.[3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Collection:
-
Collect all waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated hazardous waste container.[1]
-
The container must be made of a chemically resistant material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first waste was added to the container.
-
-
Segregation and Storage:
-
Disposal Arrangement:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container and dispose of it following the procedures outlined above.[2]
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling 6,8-Cyclo-1,4-eudesmanediol
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling 6,8-Cyclo-1,4-eudesmanediol.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or European Standard EN166 | Protects eyes from potential splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant Nitrile Gloves | Conforming to EN 374 | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard flame-retardant, antistatic protective clothing | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation occurs. Recommended Filter: Type A (Brown) for organic gases and vapors.[1] | To be used in areas with inadequate ventilation or when handling powders that may become airborne. |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any vapors or fine particles.
-
Avoid direct contact with skin and eyes.[3]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[1]
-
Use non-sparking tools.[1]
-
Keep the compound away from open flames, hot surfaces, and other sources of ignition.[2][3]
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep the compound away from heat, sparks, and flame.[3]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect any solid waste, such as contaminated weighing papers, gloves, and other disposable materials, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled container for liquid chemical waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, call a physician.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
Visualizing the Safety Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
